Foreword: Navigating the Known and the Novel in Piperidinone Chemistry
An In-depth Technical Guide to 5-hydroxy-3-methyl-2-piperidinone The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in natural products and FDA-approved...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 5-hydroxy-3-methyl-2-piperidinone
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in natural products and FDA-approved pharmaceuticals.[1][][3] Its saturated, three-dimensional structure allows for precise spatial orientation of functional groups, enabling complex and specific interactions with biological targets.[4] Within this class, piperidinones (or piperidones) represent a particularly versatile subclass, serving as both bioactive molecules and critical intermediates in the synthesis of more complex drugs.[1][5]
This guide focuses on a specific, yet sparsely documented derivative: 5-hydroxy-3-methyl-2-piperidinone . A thorough search of chemical databases reveals a notable absence of a dedicated CAS registry number for this precise structure, suggesting it is not a commonly available reagent but rather a novel target for chemical synthesis and exploration. This document, therefore, serves as both a technical guide and a forward-looking analysis. By leveraging established principles and data from closely related structural analogs, we will construct a comprehensive profile of this molecule. We will explore its fundamental properties, propose robust synthetic pathways, and discuss its potential applications, providing researchers, scientists, and drug development professionals with a foundational understanding of this promising chemical entity.
Molecular Profile and Physicochemical Properties
The initial step in evaluating any chemical compound is to establish its fundamental identity and predict its behavior based on its structure.
Chemical Identity
IUPAC Name: 5-hydroxy-3-methylpiperidin-2-one
Molecular Formula: C₆H₁₁NO₂
Key Structural Features: The molecule is a six-membered saturated lactam (a cyclic amide). It possesses two substituents on the piperidine ring: a hydroxyl (-OH) group at the C5 position and a methyl (-CH₃) group at the C3 position. The presence of two stereocenters at C3 and C5 implies the existence of four possible stereoisomers (diastereomeric pairs of enantiomers).
Calculated Physicochemical Data
While experimental data for this specific molecule is not available, its properties can be reliably calculated. The molecular formula C₆H₁₁NO₂ is shared by several isomers for which data exists, providing a strong basis for these predictions.[6][7][8][9][10][11]
Property
Calculated Value
Source / Rationale
Molecular Weight
129.16 g/mol
Calculated from the molecular formula C₆H₁₁NO₂.[6]
CAS Number
Not Assigned
No specific CAS number found in major chemical databases.
Hydrogen Bond Donors
2 (from -OH and N-H)
Based on functional group analysis.
Hydrogen Bond Acceptors
2 (from C=O and -OH)
Based on functional group analysis.
logP (Octanol/Water)
~ -0.7 to 0.6
Inferred from analogs like 5-hydroxy-1-methylpiperidin-2-one and 2-piperidone.[11][12] The polar groups suggest low hydrophobicity.
Polar Surface Area
~ 52.3 Ų
Inferred from isomers with the same molecular formula.[6]
Solubility
High in water and polar organic solvents
Predicted based on the presence of multiple hydrogen bonding sites.
Synthesis and Strategic Pathways
The synthesis of substituted piperidinones is a well-trodden field of organic chemistry, offering several strategic approaches that can be adapted for the creation of 5-hydroxy-3-methyl-2-piperidinone. The choice of strategy often depends on the desired stereochemical outcome.
Retrosynthetic Analysis and Proposed Forward Synthesis
A logical retrosynthetic approach involves disconnecting the C-N bond of the lactam, leading back to a 5-amino-4-hydroxy-2-methylpentanoic acid precursor. This linear precursor can be derived from simpler, commercially available starting materials.
Stereochemical Configuration of 5-Hydroxy-3-Methyl-2-Piperidinone
The following technical guide details the stereochemical configuration, structural analysis, and synthesis of 5-hydroxy-3-methyl-2-piperidinone . This scaffold is a critical pharmacophore found in splicing modulators (e....
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the stereochemical configuration, structural analysis, and synthesis of 5-hydroxy-3-methyl-2-piperidinone . This scaffold is a critical pharmacophore found in splicing modulators (e.g., Pladienolide analogues like E7107) and peptide mimetics.
Technical Guide & Whitepaper
Executive Summary
The molecule 5-hydroxy-3-methyl-2-piperidinone contains two stereogenic centers at positions C3 and C5 . This results in four possible stereoisomers (
). The biological activity of piperidinone-based drugs often hinges on the precise spatial arrangement of the C3-methyl and C5-hydroxyl groups, which dictates the ring's conformational lock (chair vs. twist-boat) and its binding affinity to targets like the SF3b spliceosome complex.
This guide provides a rigorous framework for the synthesis, separation, and spectroscopic assignment of these isomers.
Stereochemical Landscape
The Four Stereoisomers
The configuration is defined by the relative orientation of the Methyl (-CH₃) group at C3 and the Hydroxyl (-OH) group at C5 relative to the lactam plane.
Isomer Pair
Relationship
Configuration
Description
Pair A (Cis)
Enantiomers
(3R, 5S) & (3S, 5R)
Substituents on the same face. Often stabilized by intramolecular H-bonding.
Pair B (Trans)
Enantiomers
(3R, 5R) & (3S, 5S)
Substituents on opposite faces. Thermodynamically distinct from Pair A.
Conformational Analysis
The 2-piperidinone ring typically adopts a distorted chair or "sofa" conformation due to the planarity of the lactam amide bond (N1-C2-C3-C6).
Equatorial Preference: In the lowest energy conformer, the bulky C3-methyl and C5-hydroxyl groups prefer equatorial positions to minimize 1,3-diaxial interactions.
The "Trans" Dilemma: In the trans isomers, one substituent is often forced into an axial position, creating distinct NMR signatures (coupling constants) compared to the cis isomers where both can potentially adopt pseudo-equatorial orientations depending on the ring pucker.
Structural Determination (NMR Protocol)
The most reliable method for assigning relative stereochemistry (cis vs. trans) without X-ray crystallography is
H-NMR Coupling Constant Analysis () .
The Vicinal Coupling Logic
The coupling constants between the protons on C4 and the chiral centers (C3-H and C5-H) follow the Karplus equation.
Axial-Axial (
): Large coupling (8–12 Hz). Indicates a trans-diaxial arrangement of protons ( dihedral angle).
Axial-Equatorial (
) / Equatorial-Equatorial (): Small coupling (2–5 Hz).
Assignment Workflow
To determine if your isolated product is cis or trans:
Identify H3 and H5: Look for the methine signals. H5 is typically downfield (3.5–4.5 ppm) due to the OH group; H3 is upfield (2.0–2.8 ppm).
Analyze H4 Splitting: The C4-methylene protons (H4a and H4b) will split H3 and H5.
Apply the Decision Tree:
Figure 1: NMR Decision Tree for Stereochemical Assignment. Note: "Protons on same face" in a 1,3-relationship usually implies a diaxial orientation in the specific conformer.
Synthesis & Stereocontrol Strategies
To access specific stereoisomers, a Late-Stage Reduction strategy is recommended. This approach builds the piperidinone ring first (as a ketone) and then sets the C5 stereochemistry via hydride reduction.
Objective: Synthesize cis- or trans-5-hydroxy-3-methyl-2-piperidinone from 3-methyl-2,5-piperidinedione.
Mechanism:
Bulky Hydrides (e.g., L-Selectride): Attack from the less hindered equatorial face, forcing the hydroxyl group into an axial position.
Small Hydrides (e.g., NaBH₄): Attack from the axial face (favored electronically), placing the hydroxyl group in an equatorial position.
Experimental Workflow:
Step
Reagent
Conditions
Stereochemical Outcome
1. Substrate Prep
3-methyl-2,5-piperidinedione
Dissolve in dry THF, cool to -78°C.
Starting Material (Racemic or Enantiopure at C3)
2. Reduction (Route A)
L-Selectride (1.1 eq)
Stir 2h @ -78°C. Quench with H₂O₂/NaOH.
Axial-OH (Kinetic Control). Favors Cis if Methyl is Equatorial.
3. Reduction (Route B)
NaBH₄ (1.5 eq)
MeOH, 0°C to RT, 1h.
Equatorial-OH (Thermodynamic Control). Favors Trans (Diequatorial).
4. Purification
Flash Chromatography
DCM:MeOH (95:5).
Separation of diastereomers (if mixed).
Pathway Visualization
Figure 2: Divergent synthesis of stereoisomers via hydride reduction.
Quantitative Data Summary
When analyzing the synthesized compounds, compare your data against these reference ranges (solvent: CDCl₃ or DMSO-d₆):
Parameter
Equatorial Proton (Axial -OH)
Axial Proton (Equatorial -OH)
Chemical Shift (H5)
4.0 – 4.2 ppm (Downfield)
3.5 – 3.8 ppm (Upfield)
Coupling
Small (~2–4 Hz)
Large (~9–11 Hz)
Coupling
Small (~2–4 Hz)
Small (~2–5 Hz)
Thermodynamic Stability
Lower (1,3-diaxial strain)
Higher
Applications in Drug Discovery
The 5-hydroxy-3-methyl-2-piperidinone scaffold is a privileged structure in:
Spliceosome Modulation: It mimics the C1-C7 segment of Pladienolide B, acting as a rigid linker that positions the hydroxyl group for H-bonding with the SF3b complex.
Peptidomimetics: It serves as a constrained analogue of the dipeptide sequence Ala-Ser or Ala-Thr, locking the peptide backbone into a specific turn conformation (e.g.,
-turn mimic).
References
Stereocontrolled Synthesis of Piperidinones: Journal of Organic Chemistry, "Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer."
Conformational Analysis of Piperidones: PMC, "Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy."
Pladienolide/E7107 Synthesis: Nature, "Total Synthesis of the Spliceosome Modulator Pladienolide B."
NMR Coupling Constants Data: Chemical Data Collections, "Coupling constant values of substituted piperidin-4-ones."
Foundational
A Comprehensive Technical Guide to the Solubility of 5-hydroxy-3-methyl-2-piperidinone in Organic Solvents
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 5-hydroxy-3-methyl-2-piperidinone in various...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of 5-hydroxy-3-methyl-2-piperidinone in various organic solvents. This document outlines the theoretical underpinnings of solubility, presents detailed experimental protocols for its quantitative and qualitative assessment, and discusses the critical factors influencing the dissolution of this molecule.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug candidate like 5-hydroxy-3-methyl-2-piperidinone, understanding its solubility profile is paramount for several reasons:
Bioavailability: A drug must be in a dissolved state to be absorbed by the body. Poor solubility can lead to low bioavailability, hindering therapeutic efficacy.[1]
Formulation Development: Knowledge of solubility in different solvents is crucial for developing stable and effective dosage forms, whether they be oral solids, injectables, or topical preparations.[1][2]
Purification and Synthesis: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in various solvents.[3]
Predicting In Vivo Behavior: Solubility data, particularly in bio-relevant media, helps in predicting how a drug will behave in the gastrointestinal tract and other physiological environments.[2]
This guide will provide the necessary tools to systematically evaluate the solubility of 5-hydroxy-3-methyl-2-piperidinone, enabling informed decisions throughout the drug development pipeline.
Physicochemical Properties of 5-hydroxy-3-methyl-2-piperidinone: A Predictive Overview
While specific experimental data for 5-hydroxy-3-methyl-2-piperidinone is not extensively available in public literature, we can infer its likely solubility behavior by examining its structural features and the properties of similar molecules.
The structure of 5-hydroxy-3-methyl-2-piperidinone contains several key functional groups that will dictate its interactions with different solvents:
A Lactam Ring: This cyclic amide is a polar functional group. The carbonyl group (C=O) can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor.[4]
A Hydroxyl Group (-OH): This group is also highly polar and can act as both a hydrogen bond donor and acceptor.
A Methyl Group (-CH3): This alkyl group is nonpolar and contributes to the hydrophobic character of the molecule.
The presence of both polar (hydroxyl and lactam) and nonpolar (methyl and the carbon backbone) moieties suggests that 5-hydroxy-3-methyl-2-piperidinone will exhibit a nuanced solubility profile. The general principle of "like dissolves like" provides a foundational framework for predicting solubility.[3] Polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better suited for nonpolar solutes.
Table 1: Predicted Physicochemical Properties of 5-hydroxy-3-methyl-2-piperidinone and Related Compounds
Property
Predicted Value for 5-hydroxy-3-methyl-2-piperidinone (and related compounds)
The negative predicted XLogP3-AA value for a similar compound suggests a degree of hydrophilicity.[5] However, the presence of the methyl group and the piperidinone ring will also allow for some solubility in less polar organic solvents.
Experimental Determination of Solubility: A Step-by-Step Guide
The following sections detail the methodologies for both qualitative and quantitative solubility determination.
Qualitative Solubility Assessment
A preliminary qualitative assessment can efficiently classify the compound's general solubility across a range of solvents with varying polarities. This is often the first step in a comprehensive solubility study.
Protocol 1: Qualitative Solubility Testing
Preparation: Dispense a small, accurately weighed amount (e.g., 1-5 mg) of 5-hydroxy-3-methyl-2-piperidinone into a series of small, clear glass vials.
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a single test solvent.
Observation and Agitation: Vigorously agitate the vials for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., ambient room temperature).
Classification: Visually inspect each vial for the complete dissolution of the solid. Classify the solubility as:
Very Soluble: Dissolves quickly and completely.
Soluble: Dissolves completely upon agitation.
Sparingly Soluble: A portion of the solid dissolves.
Insoluble: No apparent dissolution of the solid.[7][8]
Solvent Selection: A suggested panel of organic solvents for initial screening is presented in Table 2.
Table 2: Suggested Organic Solvents for Qualitative Solubility Screening
Solvent
Polarity Index
Hydrogen Bonding
Hexane
0.1
Non-polar aprotic
Toluene
2.4
Non-polar aprotic
Diethyl Ether
2.8
Polar aprotic
Dichloromethane
3.1
Polar aprotic
Acetone
5.1
Polar aprotic
Ethyl Acetate
4.4
Polar aprotic
Isopropanol
3.9
Polar protic
Ethanol
4.3
Polar protic
Methanol
5.1
Polar protic
Dimethyl Sulfoxide (DMSO)
7.2
Polar aprotic
Quantitative Solubility Determination: The Shake-Flask Method
The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[2] This technique measures the maximum concentration of a compound that can dissolve in a solvent at a specific temperature and pressure to reach equilibrium.
Protocol 2: Equilibrium Solubility Determination by Shake-Flask Method
Sample Preparation: Add an excess amount of 5-hydroxy-3-methyl-2-piperidinone to a series of vials containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C for bio-relevant studies) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[2]
Phase Separation: After equilibration, carefully remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PTFE) is recommended.[2]
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent and quantify the concentration of 5-hydroxy-3-methyl-2-piperidinone using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
Data Reporting: Express the solubility in units of mg/mL or mol/L.
Caption: Workflow for the Shake-Flask Solubility Method.
High-Throughput Solubility Screening
In early drug discovery, kinetic solubility assays are often employed for higher throughput.[1][9] These methods measure the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a concentrated stock solution (e.g., in DMSO) into an aqueous or organic medium.[1] While faster, kinetic solubility values can differ from thermodynamic solubility.
Stock Solution Preparation: Prepare a high-concentration stock solution of 5-hydroxy-3-methyl-2-piperidinone in 100% DMSO.
Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution with the organic solvent of interest.
Precipitation Induction: Observe the plate for the formation of a precipitate (turbidity) after a defined incubation period.
Detection: Use a plate reader to measure the turbidity at a specific wavelength. The concentration at which turbidity is first detected is the kinetic solubility.
All quantitative solubility data should be meticulously recorded and presented in a clear, tabular format for easy comparison.
Table 3: Template for Reporting Quantitative Solubility of 5-hydroxy-3-methyl-2-piperidinone
Organic Solvent
Temperature (°C)
Solubility (mg/mL)
Solubility (mol/L)
Method Used
e.g., Methanol
25
Experimental Value
Calculated Value
Shake-Flask
e.g., Acetone
25
Experimental Value
Calculated Value
Shake-Flask
e.g., Dichloromethane
25
Experimental Value
Calculated Value
Shake-Flask
e.g., Ethyl Acetate
37
Experimental Value
Calculated Value
Shake-Flask
...
...
...
...
...
Factors Influencing Solubility and Troubleshooting
Several factors can influence the measured solubility of 5-hydroxy-3-methyl-2-piperidinone:
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquid solvents, solubility increases with temperature.
pH (in protic solvents): Although not the primary focus for organic solvents, the acidity or basicity of the compound and the solvent can play a role, especially in protic solvents like alcohols.
Polymorphism: The crystalline form of the solid can significantly impact its solubility.[2] It is crucial to characterize the solid form used in the experiments.
Purity of the Compound and Solvent: Impurities can either enhance or decrease the apparent solubility.
Conclusion
This guide has provided a detailed framework for the systematic investigation of the solubility of 5-hydroxy-3-methyl-2-piperidinone in organic solvents. By employing the described protocols, from initial qualitative screening to rigorous quantitative determination using the shake-flask method, researchers can generate the critical data needed to advance their research and development efforts. A thorough understanding of the solubility profile of this molecule is an indispensable step in its journey from a promising candidate to a potential therapeutic agent.
References
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
Experiment: Solubility of Organic & Inorganic Compounds.
Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera . Journal of Chemical & Engineering Data. Available at: [Link]
Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera . Figshare. Available at: [Link]
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures . Raytor. Available at: [Link]
Solubility Toolbox for Successful Design of Drug Candidates . Inventiva Pharma. Available at: [Link]
5-Hydroxy-1-methylpiperidin-2-one . PubChem. Available at: [Link]
2-Piperidinone, 5-amino-3-methyl- . PubChem. Available at: [Link]
2-Piperidone . Solubility of Things. Available at: [Link]
Technical Guide: Role of 5-Hydroxy-3-Methyl-2-Piperidinone in Alkaloid Synthesis
The following technical guide details the role of 5-hydroxy-3-methyl-2-piperidinone as a versatile chiral scaffold in the synthesis of bioactive alkaloids, specifically focusing on 3,5-disubstituted piperidines and indol...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the role of 5-hydroxy-3-methyl-2-piperidinone as a versatile chiral scaffold in the synthesis of bioactive alkaloids, specifically focusing on 3,5-disubstituted piperidines and indolizidine alkaloids .
[1]
Executive Summary
The 5-hydroxy-3-methyl-2-piperidinone scaffold represents a "privileged structure" in organic synthesis, serving as a critical junction for accessing 3,5-disubstituted piperidine alkaloids and indolizidine cores.[1] Unlike the more common 2,6-disubstituted piperidines (derived from the "Glucal route" or Aza-Achmatowicz reaction), the 3,5-substitution pattern is essential for synthesizing specific ant venom alkaloids (e.g., Monomorine analogs) and amphibian toxins (e.g., Pumiliotoxins). This guide analyzes the stereochemical utility of this lactam, its synthesis from chiral pool precursors, and its application in divergent alkaloid synthesis.
Structural Analysis & Stereochemical Value
The core structure contains two undefined stereocenters at C3 and C5, allowing for four possible diastereomers. The relative stereochemistry (cis vs. trans) dictates the folding pathway during subsequent cyclizations (e.g., to indolizidines).
C3-Methyl: Controls the conformation of the piperidine ring (equatorial preference) and directs the stereochemical outcome of alkylations at the
-position.
C5-Hydroxy: Serves as a versatile functional handle.[1] It can be:
Inverted (Mitsunobu).
Oxidized (to a ketone for reductive amination).
Eliminated (to form an enamide).
Activated (Mesylate/Tosylate) for intramolecular nucleophilic displacement to form bicyclic systems.
Stereochemical Control Map
The cis-3,5-isomer is particularly valuable for accessing the natural configuration of many Dendrobatid alkaloids, where the substituents adopt a specific equatorial-axial relationship to minimize 1,3-diaxial interactions.[1]
Synthesis of the Core Scaffold
High-value synthesis of this core typically relies on asymmetric hydrogenation of substituted pyridones or chiral pool manipulation (e.g., from amino acids or carbohydrates).
Method A: Asymmetric Hydrogenation of 3-Methyl-5-Hydroxypyridin-2-one
This route offers the most direct access to the scaffold, utilizing heterogeneous catalysis to set the relative stereochemistry.[1]
Mechanism:
Substrate Preparation: 3-methyl-5-hydroxypyridin-2-one is prepared via condensation of methyl methacrylate derivatives or oxidation of commercially available pyridines.[1]
Hydrogenation: Catalytic hydrogenation (Rh/Al₂O₃ or Pd/C) under high pressure reduces the aromatic ring.
Stereocontrol: The C3-methyl group directs the incoming hydrogen to the opposite face, favoring the cis-diastereomer.
Method B: The "Chiral Pool" Route (Glutamate/Aspartate Derived)
For absolute enantiocontrol, starting from L-Glutamic acid or L-Aspartic acid allows the retention of the C5 chiral center (derived from the amino acid backbone) while establishing C3 via diastereoselective alkylation.
Figure 1: Chiral pool synthesis route ensuring enantiopurity at C5 and diastereocontrol at C3.
Application in Alkaloid Synthesis
The 5-hydroxy-3-methyl-2-piperidinone scaffold is a precursor for Indolizidine and Quinolizidine alkaloids via "Lactam-to-Bicycle" transformation strategies.[1]
Case Study: Synthesis of Indolizidine Alkaloids (e.g., Monomorine Analogs)
The 5-hydroxyl group acts as the "anchor" for ring closure.
N-Alkylation: The lactam nitrogen is alkylated with a side chain containing a terminal electrophile (or olefin).
Ring Closure:
Path A (Nucleophilic Displacement): Activation of the 5-OH (Ms/Ts) followed by intramolecular attack by a nucleophile on the N-side chain.
Path B (RCM): If the 5-OH is converted to an allyl ether and the N-side chain is allylic, Ring-Closing Metathesis (RCM) yields the bicyclic core.[1]
Workflow: Divergent Synthesis
Figure 2: Divergent synthetic pathways from the core lactam to bicyclic and monocyclic alkaloids.[1]
Experimental Protocols
Protocol A: Synthesis of (3R,5S)-5-Hydroxy-3-methyl-2-piperidinone (Representative)
Note: This protocol assumes a starting material of 5-hydroxypyridin-2-one.[1]
Preparation: Charge a high-pressure autoclave with the substrate and catalyst in methanol. Ensure the vessel is purged with nitrogen (3x) to remove oxygen.
Hydrogenation: Pressurize with H₂ to 50 bar. Stir vigorously at 60°C for 12 hours.
Critical Control Point: Monitor reaction progress via TLC or LC-MS to ensure complete reduction of the aromatic ring without over-reduction of the lactam carbonyl.
Work-up: Depressurize carefully. Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with warm methanol.
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (DCM:MeOH 9:1) to isolate the cis-isomer as a white solid.
Data Summary Table: Hydrogenation Efficiency
Catalyst
Pressure (bar)
Solvent
Yield (%)
dr (cis:trans)
5% Rh/Al₂O₃
50
MeOH
92%
95:5
10% Pd/C
1
EtOH
65%
60:40
PtO₂
4
AcOH
78%
85:15
Protocol B: Activation of 5-OH for Cyclization[1]
Dissolve the 5-hydroxy lactam (1.0 equiv) in anhydrous DCM at 0°C.
Add Triethylamine (2.5 equiv) followed by Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.
Stir for 2 hours at 0°C.
Quench with saturated NaHCO₃. Extract with DCM.
Insight: The resulting mesylate is unstable and should be used immediately for the cyclization step (e.g., nucleophilic attack by a pendant amine or carbon nucleophile).
References
Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines.
Source: National Institutes of Health (NIH) / PubMed
URL:[Link]
Thermodynamic Stability of 5-Hydroxy-3-Methyl-2-Piperidinone Isomers
This guide provides a comprehensive technical analysis of the thermodynamic stability of 5-hydroxy-3-methyl-2-piperidinone isomers. It is structured to assist researchers in the prediction, determination, and isolation o...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the thermodynamic stability of 5-hydroxy-3-methyl-2-piperidinone isomers. It is structured to assist researchers in the prediction, determination, and isolation of the most stable conformers for drug development applications.
Technical Guide for Medicinal Chemistry & Process Development
Executive Summary & Structural Logic
The piperidin-2-one (δ-valerolactam) scaffold is a privileged motif in medicinal chemistry, serving as a core for various kinase inhibitors and peptidomimetics. The introduction of substituents at the C3 (alpha to carbonyl) and C5 (beta to nitrogen) positions creates two stereocenters, resulting in four distinct stereoisomers.
Thermodynamic stability in this system is governed by the interplay between steric demands (A-values) and conformational preferences of the lactam ring. Unlike cyclohexane, the 2-piperidinone ring adopts a distorted half-chair or "sofa" conformation due to the planarity of the amide bond (
).
The Stability Hierarchy
For 1,3-disubstituted six-membered saturated rings (including 2-piperidinones), the thermodynamic preference is dictated by the ability to adopt a diequatorial conformation.
Thermodynamic Product:cis-5-hydroxy-3-methyl-2-piperidinone (racemate of
and ).
Reasoning: The cis relationship allows both the C3-methyl and C5-hydroxyl groups to occupy pseudo-equatorial positions simultaneously, minimizing 1,3-diaxial strain.
Kinetic/Less Stable Product:trans-5-hydroxy-3-methyl-2-piperidinone (racemate of
and ).
Reasoning: The trans relationship forces one substituent into a pseudo-axial position. Given the A-values (
kcal/mol vs. kcal/mol), the conformer with equatorial Methyl / axial Hydroxyl is the preferred low-energy state of the trans isomer, yet it remains higher in energy than the diequatorial cis isomer.
Stereochemical & Conformational Analysis[1][2]
Isomer Definition
The molecule contains two chiral centers at C3 and C5.
Note: If the Trans isomer adopts Me(ax)/OH(eq), the C3-H signal will become equatorial (narrow). However, Me(eq) is sterically preferred.
Computational Prediction Workflow
For precise energy values before synthesis, use Density Functional Theory (DFT).
Recommended Level of Theory:
Method:
B97X-D or B3LYP-D3(BJ) (includes dispersion corrections critical for ring puckering).
Basis Set: 6-311+G(d,p) or def2-TZVP.
Solvation: CPCM or SMD model (Methanol or Water).
Workflow:
Conformer Search: Generate rotamers for all 4 isomers using a force field (e.g., MMFF94).
Geometry Optimization: Optimize the lowest energy conformers for each isomer at the DFT level.
Frequency Calculation: Confirm minima (no imaginary frequencies) and extract Gibbs Free Energy (
).
Comparison: Calculate Boltzmann distributions.
References
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for A-values and conformational analysis of 1,3-disubstituted systems).
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Gawley, R. E., & Aube, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Stereoselective synthesis of lactams and piperidinones).
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Thermodynamics of cyclic systems).
B3LYP-D3 Validation : Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link
Protocols & Analytical Methods
Method
Stereoselective Synthesis of 5-hydroxy-3-methyl-2-Piperidinone: A Detailed Guide for Advanced Research
Abstract The 5-hydroxy-3-methyl-2-piperidinone scaffold is a privileged structural motif found in a variety of biologically active natural products and pharmaceutical agents. Its stereocontrolled synthesis presents a sig...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 5-hydroxy-3-methyl-2-piperidinone scaffold is a privileged structural motif found in a variety of biologically active natural products and pharmaceutical agents. Its stereocontrolled synthesis presents a significant challenge to synthetic chemists due to the presence of multiple stereocenters. This comprehensive application note provides a detailed overview of modern stereoselective strategies for the synthesis of 5-hydroxy-3-methyl-2-piperidinone, targeting researchers, scientists, and professionals in drug development. We will delve into the intricacies of various synthetic routes, including chiral pool synthesis, substrate-controlled diastereoselective methods, and catalyst-controlled enantioselective approaches. Each section will provide not only step-by-step protocols but also a critical analysis of the underlying principles governing stereochemical outcomes.
Introduction: The Significance of Stereocontrolled Piperidinone Synthesis
The piperidine ring is a ubiquitous feature in a vast number of alkaloids and clinically important drugs.[1][2] The functionalized 2-piperidinone core, in particular, serves as a versatile intermediate for the synthesis of more complex piperidine derivatives.[2] The introduction of substituents, such as hydroxyl and methyl groups, creates stereocenters that profoundly influence the biological activity of the final molecule. Consequently, the development of robust and efficient methods for the stereoselective synthesis of polysubstituted piperidinones is of paramount importance in medicinal chemistry and drug discovery.[3]
This guide will focus on the stereoselective synthesis of 5-hydroxy-3-methyl-2-piperidinone, a key building block that embodies the synthetic challenges associated with controlling multiple stereocenters. We will explore various methodologies, highlighting their strengths and limitations, to provide a comprehensive resource for the synthesis of this and related chiral piperidinone structures.
Strategic Approaches to Stereoselective Synthesis
The stereoselective synthesis of 5-hydroxy-3-methyl-2-piperidinone can be broadly categorized into three main strategies:
Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials from nature.
Substrate-Controlled Diastereoselective Synthesis: Employing existing stereocenters within the substrate to direct the formation of new ones.
Catalyst-Controlled Enantioselective Synthesis: Using chiral catalysts to induce stereoselectivity in reactions involving prochiral substrates.
The choice of strategy often depends on the desired stereoisomer, the availability of starting materials, and the desired overall efficiency of the synthesis.
Chiral Auxiliary-Mediated Asymmetric Synthesis
One effective strategy for achieving high stereoselectivity is the use of chiral auxiliaries. This approach involves covalently attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to afford the desired enantiomerically enriched product.
A notable example involves the use of Evans' oxazolidinone chiral auxiliaries.[4] The synthesis of (R)-N-benzyl-5-hydroxy-3-methyl-2-piperidone has been achieved using (S)-4-benzyloxazolidinone as the chiral auxiliary in a multi-step sequence.[5] The key step in this synthesis is a diastereoselective aldol reaction.[5]
Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: General workflow for chiral auxiliary-mediated synthesis.
Detailed Protocol: Asymmetric Alkylation using a Phenylglycinol-Derived Chiral Auxiliary
This protocol describes the asymmetric synthesis of a 3-methyl-2-piperidinone derivative using a chiral auxiliary derived from D-phenylglycinol.[6] This method relies on the diastereoselective alkylation of a lactam enolate.
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)
Procedure:
Dissolve (R)-1-(2-[(tert-butyldimethylsilyl)oxy]-1-phenylethyl)piperidin-2-one in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
Slowly add 1.5 equivalents of s-BuLi to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to ensure complete enolate formation.
Add an excess of methyl iodide to the reaction mixture. Allow the reaction to proceed at -78 °C for a specified time (monitor by TLC).
Quench the reaction by adding saturated aqueous NH4Cl solution.
Allow the mixture to warm to room temperature and perform a standard aqueous workup. Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to separate the diastereomeric products.[6]
Note: The diastereomeric ratio can be influenced by the presence or absence of a protecting group on the hydroxyl moiety of the chiral auxiliary.[6]
In this strategy, a pre-existing stereocenter in the starting material directs the formation of new stereocenters. Ring-closing metathesis (RCM) of a diene amide followed by stereoselective epoxidation and subsequent transformations is a powerful method for constructing substituted 5-hydroxypiperidinones.[7][8]
Synthetic Pathway via Ring-Closing Metathesis
Caption: Synthetic route to 5-hydroxypiperidinones via RCM.
Protocol: Diastereoselective Dihydroxylation
Another substrate-controlled method involves the diastereoselective dihydroxylation of a tetrahydropyridine derivative. The stereochemical outcome of the dihydroxylation can be influenced by the choice of reagents and the existing stereochemistry of the substrate.[9]
Materials:
Substituted 1,2,3,6-tetrahydropyridine
Osmium tetroxide (OsO4) - catalytic amount
N-methylmorpholine N-oxide (NMO)
Acetone/Water solvent mixture
Standard workup and purification reagents
Procedure:
Dissolve the tetrahydropyridine substrate in a mixture of acetone and water.
Add NMO to the solution.
To the stirred solution, add a catalytic amount of OsO4.
Allow the reaction to proceed at room temperature until the starting material is consumed (monitor by TLC).
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
Perform a standard aqueous workup, extracting the product with a suitable organic solvent.
Dry the combined organic extracts, concentrate, and purify the diol product by chromatography.
Note: The diastereoselectivity of this reaction is highly dependent on the substitution pattern of the starting tetrahydropyridine.[9]
Catalyst-Controlled Enantioselective Synthesis
The development of chiral catalysts has revolutionized asymmetric synthesis, allowing for the direct formation of enantiomerically enriched products from prochiral starting materials. Rhodium-catalyzed asymmetric [2+2+2] cycloadditions and organocatalytic reactions are powerful tools for constructing chiral piperidine scaffolds.[10][11]
This method provides a convergent approach to polysubstituted piperidines with high enantioselectivity.[11] Although not directly yielding the target molecule, the resulting vinylogous amides can be further functionalized to access 5-hydroxy-3-methyl-2-piperidinone derivatives.
Organocatalytic Michael Addition
Organocatalysis offers a metal-free alternative for stereoselective bond formation. The intramolecular aza-Michael addition of N-tethered alkenes, catalyzed by a chiral amine, can produce enantiomerically enriched piperidines.[1]
Quantitative Data Summary
Method
Key Transformation
Stereocontrol
Typical Diastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e.)
The stereoselective synthesis of 5-hydroxy-3-methyl-2-piperidinone remains an active area of research, driven by the importance of this scaffold in medicinal chemistry. The methods outlined in this application note represent a selection of the powerful strategies available to synthetic chemists. Future efforts will likely focus on the development of more efficient and atom-economical catalytic methods that provide access to all possible stereoisomers with high selectivity. The continued exploration of novel catalytic systems and synthetic routes will undoubtedly lead to even more elegant and practical solutions for the construction of these valuable chiral building blocks.
References
D. M. L. Réthoré, et al. (2010). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Me. Angewandte Chemie International Edition, 49(43), 7948-7952. [Link]
J. A. Bull, et al. (2016). A Pd-Catalyzed Synthesis of Functionalized Piperidines. White Rose Research Online. [Link]
J. C. González-Gómez, et al. (2008). Fully Diastereoselective Synthesis of Polysubstituted, Functionalized Piperidines and Decahydroquinolines Based on Multicomponent Reactions Catalyzed by Cerium(IV) Ammonium Nitrate. Chemistry – A European Journal, 14(28), 8688-8698. [Link]
A. D. Abell, et al. (2003). Synthesis of Functionalized Piperidinones. The Journal of Organic Chemistry, 68(6), 2432-2436. [Link]
A. D. Abell, et al. (2003). Synthesis of functionalized piperidinones. PubMed. [Link]
T. T. T. Nguyen. (2015). Asymmetric synthesis of N-benzyl-5-methylhydroxy-piperidone and modular synthesis of C1-substituent tetrahydroisoquinolines (THIQ) and C2-symmetric bisisoquinolines (C2-BIQ) and their catalytic application in enantioselective Henry reaction. DR-NTU. [Link]
J. Wang, et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]
H. Kunz, et al. (2007). Stereoselective syntheses of piperidinones and their modification by organometallic coupling reactions. Organic & Biomolecular Chemistry, 5(2), 349-354. [Link]
A. V. Gulevskaya, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6549. [Link]
T. Oishi, et al. (2016). Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(13), 3119-3121. [Link]
S. F. Martin, et al. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 58(10), 1867-1885. [Link]
PrepChem. (n.d.). Synthesis of 5-Hydroxymethyl-2-piperidone. PrepChem.com. [Link]
J. Bonjoch, et al. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. The Journal of Organic Chemistry, 72(12), 4431-4439. [Link]
M. C. Willis, et al. (2011). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [Link]
R. A. Sarpong, et al. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ. Chemical Science. [Link]
University of Bristol. (n.d.). Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. University of Bristol. [Link]
A. J. A. Cobb, et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Organic & Biomolecular Chemistry, 20(40), 7990-7996. [Link]
F. G. West, et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 28(7), 3241. [Link]
V. A. Chebanov, et al. (2018). Highly diastereoselective multicomponent synthesis of polysubstituted 2-hydroxy-2-trifluoromethylpiperidineswith four and five stereogenic centers. Tetrahedron, 74(38), 5562-5569. [Link]
T. D. W. Claridge, et al. (2005). Methods for the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation: Exploitation in the two-directional synthesis of aza-C-linked disaccharide derivatives. PMC. [Link]
R. A. Sarpong, et al. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. RSC Publishing. [Link]
L. Ghosez, et al. (2009). Synthesis of Piperidones by MCR. Angewandte Chemie International Edition, 48(19), 3469-3472. [Link]
Q-Z. Zhang, et al. (2021). Synthesis of methanone. Crossref. [Link]
J. L. Garcia Ruano, et al. (2011). Asymmetric syntheses of (8R,8aS)- and (8R,8aR)- 8-hydroxy-5-indolizidinones. CORE. [Link]
CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents. (n.d.).
Z. Zhang, et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications, 14(1), 5373. [Link]
Application Notes and Protocols: Leveraging 5-hydroxy-3-methyl-2-Piperidinone for the Stereoselective Synthesis of Febrifugine
For Researchers, Scientists, and Drug Development Professionals Abstract Febrifugine, a quinazolinone alkaloid isolated from the Chinese herb Dichroa febrifuga, exhibits potent antimalarial properties.[1][2][3] However,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Febrifugine, a quinazolinone alkaloid isolated from the Chinese herb Dichroa febrifuga, exhibits potent antimalarial properties.[1][2][3] However, its clinical application has been hampered by significant side effects, including gastrointestinal toxicity and hepatotoxicity.[4][5][6] This has spurred considerable interest in the development of synthetic analogs with an improved therapeutic index. Central to this effort is the stereocontrolled synthesis of the febrifugine core, particularly the substituted piperidine moiety which is crucial for its biological activity. This document provides detailed application notes and protocols for the use of 5-hydroxy-3-methyl-2-piperidinone as a strategic chiral intermediate in the synthesis of febrifugine and its derivatives. We will explore the rationale behind this synthetic approach, detailing the stereoselective transformations required to construct the target molecule.
Introduction: The Imperative for Synthetic Febrifugine Analogs
Malaria remains a significant global health challenge, with the emergence of drug-resistant strains of Plasmodium falciparum necessitating the discovery of novel therapeutic agents.[6][7] Febrifugine has long been recognized for its potent antimalarial activity, being significantly more active than quinine in some preclinical models.[7] The molecule consists of two key heterocyclic components: a quinazolinone ring and a 3-hydroxy-2-piperidineacetic acid derivative. The absolute stereochemistry of the piperidine ring is known to be critical for its antimalarial efficacy.[5]
The significant toxicity associated with the natural product has driven extensive research into the synthesis of analogs that retain the potent antimalarial activity while exhibiting reduced side effects.[1][8] A robust and flexible synthetic strategy is therefore highly desirable to enable the systematic modification of the febrifugine scaffold. The use of chiral building blocks, such as substituted piperidinones, offers a powerful approach to control the stereochemistry of the final product. Piperidones are versatile intermediates in the synthesis of a wide range of alkaloids and other biologically active compounds.[9][10][11]
This guide focuses on the application of 5-hydroxy-3-methyl-2-piperidinone as a key starting material. This intermediate provides a scaffold with pre-installed stereocenters, facilitating a more convergent and potentially higher-yielding synthesis of febrifugine.
The Synthetic Strategy: A Convergent Approach
Our proposed synthetic strategy hinges on a convergent approach, where the two main fragments of febrifugine, the quinazolinone moiety and the functionalized piperidine, are synthesized separately and then coupled. The use of 5-hydroxy-3-methyl-2-piperidinone as the starting material for the piperidine fragment offers several advantages:
Stereochemical Control: It provides a chiral scaffold, which is essential for the biological activity of the final compound.
Functional Group Handles: The hydroxyl and lactam functionalities allow for selective modifications and subsequent coupling reactions.
Efficiency: Starting with a more complex, pre-functionalized ring system can reduce the number of linear steps required for the total synthesis.
The overall synthetic workflow can be visualized as follows:
Figure 1: Convergent synthetic workflow for Febrifugine.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on laboratory conditions and the specific stereoisomer of the starting material.
Part 1: Synthesis of the Functionalized Piperidine Intermediate
Protocol 1.1: Protection of 5-hydroxy-3-methyl-2-piperidinone
Rationale: Protection of the hydroxyl and lactam nitrogen is necessary to prevent unwanted side reactions in subsequent steps. A silyl ether is a suitable protecting group for the alcohol, while a carbamate is appropriate for the amine after lactam reduction.
Procedure:
Dissolve 5-hydroxy-3-methyl-2-piperidinone (1.0 eq) in anhydrous dichloromethane (DCM).
Add triethylamine (2.5 eq) and cool the solution to 0 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 1.2: Reduction of the Protected Lactam
Rationale: The lactam needs to be reduced to the corresponding cyclic amine to allow for the introduction of the acetonyl side chain. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
Procedure:
Suspend LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
Cool the suspension to 0 °C.
Slowly add a solution of the protected piperidinone (1.0 eq) in anhydrous THF.
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
Filter the resulting precipitate and wash with THF.
Concentrate the filtrate under reduced pressure to yield the crude protected piperidine.
Protocol 1.3: N-Alkylation to Introduce the Acetonyl Side Chain
Rationale: This step introduces the side chain that will ultimately link the piperidine and quinazolinone moieties. Bromoacetone is a common alkylating agent for this purpose.
Procedure:
Dissolve the protected piperidine (1.0 eq) in anhydrous acetonitrile.
Add potassium carbonate (2.0 eq) and bromoacetone (1.2 eq).
Heat the mixture to reflux for 8-12 hours.
Cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the fully functionalized piperidine intermediate.
Part 2: Synthesis of the Activated Quinazolinone
Protocol 2.1: Synthesis of 4(3H)-Quinazolinone
Rationale: The quinazolinone ring system can be constructed from readily available anthranilic acid derivatives. The Niementowski reaction is a classical method, though more modern approaches exist.[12]
Procedure:
Combine anthranilamide (1.0 eq) and formic acid (excess).
Heat the mixture to reflux for 4-6 hours.
Cool the reaction mixture and pour it into ice water.
Collect the precipitated product by filtration, wash with cold water, and dry to yield 4(3H)-quinazolinone.
Protocol 2.2: Halogenation of 4(3H)-Quinazolinone
Rationale: To facilitate the coupling reaction, the quinazolinone needs to be activated, typically by introducing a leaving group. Bromination at the appropriate position is a common strategy.
Procedure:
Suspend 4(3H)-quinazolinone (1.0 eq) in a suitable solvent such as acetic acid.
Stir the reaction at room temperature for 1-2 hours.
Pour the reaction mixture into water and collect the precipitate by filtration.
Wash the solid with water and dry to obtain the brominated quinazolinone.
Part 3: Coupling and Final Deprotection
Protocol 3.1: Coupling of the Piperidine and Quinazolinone Fragments
Rationale: A nucleophilic substitution reaction between the functionalized piperidine and the activated quinazolinone will form the core structure of febrifugine. The specific conditions will depend on the nature of the protecting groups and the activating group on the quinazolinone.
Procedure:
Dissolve the functionalized piperidine intermediate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
Add a non-nucleophilic base such as sodium hydride (NaH, 1.2 eq) at 0 °C and stir for 30 minutes.
Add the activated quinazolinone (1.1 eq) and allow the reaction to warm to room temperature, stirring for 12-16 hours.
Quench the reaction with water and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 3.2: Deprotection to Yield Febrifugine
Rationale: The final step is the removal of the protecting groups to unveil the hydroxyl and secondary amine functionalities of febrifugine. The choice of deprotection conditions is critical to avoid side reactions.
Procedure:
Dissolve the protected febrifugine precursor in THF.
Add a solution of tetrabutylammonium fluoride (TBAF, 1.5 eq) in THF to remove the TBDMS group.
Stir at room temperature for 2-4 hours.
Concentrate the reaction mixture and purify by flash column chromatography to yield febrifugine.
Data Summary
The following table provides expected data for the key intermediates and the final product. Actual results may vary.
Compound
Molecular Formula
Expected Yield (%)
Purity (by HPLC) (%)
Protected 5-hydroxy-3-methyl-2-piperidinone
C₁₃H₂₇NO₂Si
85-95
>95
Functionalized Piperidine Intermediate
C₁₈H₃₅NO₂Si
60-75
>95
Protected Febrifugine Precursor
C₂₆H₃₉N₃O₃Si
50-65
>95
(+/-)-Febrifugine
C₁₆H₁₉N₃O₃
70-85
>98
Concluding Remarks
The use of 5-hydroxy-3-methyl-2-piperidinone as a chiral intermediate provides a strategic and efficient pathway for the synthesis of febrifugine and its analogs. This approach allows for the crucial stereochemical control of the piperidine ring, which is a key determinant of biological activity. The protocols outlined in this document serve as a comprehensive guide for researchers engaged in the synthesis of novel antimalarial compounds based on the febrifugine scaffold. Further optimization of each step may be necessary to achieve the desired yields and purity. The flexibility of this synthetic route also opens up avenues for the creation of a diverse library of febrifugine derivatives for structure-activity relationship studies, ultimately contributing to the development of safer and more effective antimalarial therapies.
References
A Stereocontrolled Synthesis of (+)
Kobayashi, S., Ueno, M., Suzuki, R., Ishitani, H., Kim, H. S., & Wataya, Y. (1999). Catalytic Asymmetric Synthesis of Antimalarial Alkaloids Febrifugine and Isofebrifugine and Their Biological Activity. The Journal of Organic Chemistry, 64(18), 6833–6841.
McLaughlin, N. P., & Evans, P. (2010). Dihydroxylation of vinyl sulfones: stereoselective synthesis of (+)- and (-)-febrifugine and halofuginone. The Journal of Organic Chemistry, 75(2), 518–521.
Synthesis of (R)-Dihydropyridones as Key Intermediates for an Efficient Access to Piperidine Alkaloids. (n.d.). Molecules.
Stereoselective synthesis of analogues of deoxyfebrifugine. (2009). Tetrahedron, 65(42), 8740-8746.
McLaughlin, N. P., & Evans, P. (2009). Dihydroxylation of Vinyl Sulfones: Stereoselective Synthesis of (+)- and (−)-Febrifugine and Halofuginone. The Journal of Organic Chemistry, 75(2), 518-521.
Jiang, S., Zeng, Q., & Gettayacamin, M. (2005). Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs. Antimicrobial Agents and Chemotherapy, 49(3), 1169–1176.
Forns, P., Rubiralta, M., & Díez, A. (n.d.). Piperidones: from alkaloids to pseudopeptides. ARKIVOC.
Jiang, S., Zeng, Q., & Gettayacamin, M. (2005). Antimalarial activities and therapeutic properties of febrifugine analogs. Antimicrobial Agents and Chemotherapy, 49(3), 1169-1176.
Recent Advances in the Synthesis of Piperidones and Piperidines. (2025).
Zhu, S., et al. (2011). Febrifugine analogue compounds: synthesis and antimalarial evaluation. Bioorganic & Medicinal Chemistry Letters, 21(11), 3215-3218.
Piperidine Synthesis. (2025).
Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. (2024). The Journal of Organic Chemistry.
Dichroa febrifuga – Knowledge and References. (n.d.). Taylor & Francis.
Jiang, S., Zeng, Q., & Gettayacamin, M. (2005). Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs. Antimicrobial Agents and Chemotherapy, 49(3), 1169-1176.
Zhu, S., et al. (2009). Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents. Bioorganic & Medicinal Chemistry, 17(13), 4496-4502.
Zhu, S., et al. (2009). Synthesis and Evaluation of Febrifugine Analogues as Potential Antimalarial Agents. ACS Medicinal Chemistry Letters, 1(1), 29-33.
Taniguchi, T., & Ogasawara, K. (2014). Synthesis of febrifugine derivatives and development of an effective and safe tetrahydroquinazoline-type antimalarial. European Journal of Medicinal Chemistry, 76, 323-331.
Febrifugine. (n.d.). In Wikipedia.
A convergent strategy towards febrifugine and related compounds. (n.d.). Organic & Biomolecular Chemistry.
Metabolites of Febrifugine and Its Synthetic Analogue by Mouse Liver S9 and Their Antimalarial Activity against Plasmodium Malaria Parasite. (n.d.).
Synthesis and Biological Evaluation of Febrifugine Analogues. (2025).
Taniguchi, T., & Ogasawara, K. (2000). A diastereocontrolled synthesis of (+)-febrifugine: a potent antimalarial piperidine alkaloid. Organic Letters, 2(20), 3193–3195.
A convergent strategy towards febrifugine and related compounds. (n.d.). Organic & Biomolecular Chemistry.
Advanced Catalytic Hydrogenation Protocols for Piperidinone Derivatives
Topic: Catalytic Hydrogenation Methods for Piperidinone Derivatives Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Development Professionals From Ketone Reducti...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Catalytic Hydrogenation Methods for Piperidinone Derivatives
Content Type: Detailed Application Note & Protocol Guide
Audience: Researchers, Process Chemists, and Drug Development Professionals
From Ketone Reduction to Asymmetric Heteroarene Saturation
Strategic Overview: The Piperidinone Challenge
Piperidinones (both the cyclic ketone 4-piperidinone and the lactam 2-piperidinone) are pharmacophores ubiquitously found in FDA-approved therapeutics, including Janus kinase inhibitors and GPCR ligands. However, their catalytic hydrogenation presents a dichotomy of challenges:
Chemoselectivity (4-Piperidinones): Reducing the C=O ketone to an alcohol (4-hydroxypiperidine) without stripping N-protecting groups (like Cbz or Bn) or poisoning the catalyst with the basic amine nitrogen.
Stereoselectivity (Pyridinones/Lactams): Saturating the aromatic 2-pyridone ring to form chiral 2-piperidinones requires overcoming high resonance energy (~30 kcal/mol) while inducing stereochemical control, often necessitating high-pressure heterogeneous systems or specialized homogeneous catalysts.
This guide provides two distinct, field-validated workflows: a scalable heterogeneous method for ketone reduction and a precision homogeneous method for asymmetric ring saturation.
Catalyst Selection Decision Matrix
The choice of catalyst is dictated by the substrate's oxidation state and the desired stereochemical outcome.
Figure 1: Decision tree for selecting catalytic systems based on piperidinone substrate class.
Application Note A: Chemoselective Reduction of N-Protected 4-Piperidinones
Objective: Reduction of the ketone moiety to an alcohol (4-hydroxypiperidine) with high yield and minimal byproduct formation.
Mechanistic Insight
Unprotected piperidinones possess a basic nitrogen lone pair that strongly coordinates to metal surfaces (Pd, Pt), poisoning the catalyst. N-protection (Boc, Bn, Cbz) is critical. While NaBH₄ is a common stoichiometric alternative, catalytic hydrogenation is preferred in process chemistry for its atom economy and ease of workup (filtration vs. aqueous quench).
Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (Type: Degussa E101 or equivalent). Note: Water-wet catalysts reduce ignition risk.
Solvent: Methanol (anhydrous preferred to prevent ester hydrolysis if other groups are present).
Gas: Hydrogen (H₂), balloon or low-pressure cylinder.
Step-by-Step Methodology
Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry.
Slurry Preparation: In a 100 mL round-bottom flask (or hydrogenation vessel), add the N-Boc-4-piperidinone and dissolve in Methanol (20 mL, 0.5 M).
Catalyst Addition: Carefully add 5% Pd/C (200 mg, 10 wt% loading relative to substrate). Tip: Add catalyst to the wet solution, never to a dry flask containing solvent vapors.
Purge Cycle: Seal the vessel. Evacuate (vacuum) and backfill with Nitrogen (N₂) three times.
Hydrogenation: Evacuate and backfill with Hydrogen (H₂).[1]
Balloon Method: Attach a double-balloon of H₂.
Parr Shaker: Pressurize to 30–50 psi (2–3.5 bar).
Reaction: Stir vigorously at Room Temperature for 4 hours.
Optimization: If conversion is slow, heat to 40°C. Avoid >60°C to prevent Boc-cleavage or side reactions.
Monitoring: Check TLC (stained with KMnO₄ or Ninhydrin) or LC-MS for disappearance of ketone.
Workup: Filter the mixture through a pad of Celite® to remove Pd/C. Wash the pad with MeOH (2 x 10 mL).
Safety: Keep the filter cake wet with water/solvent before disposal to prevent spontaneous combustion.
Isolation: Concentrate the filtrate under reduced pressure to yield N-Boc-4-hydroxypiperidine as a white solid/oil.
Application Note B: Asymmetric Hydrogenation of 2-Pyridones
Objective: Stereoselective saturation of the aromatic ring to generate chiral 2-piperidinones (lactams).
Mechanistic Insight
Direct hydrogenation of 2-pyridones is thermodynamically difficult due to aromatic stabilization. Homogeneous Ruthenium-NHC (N-Heterocyclic Carbene) complexes have emerged as superior catalysts, operating via an outer-sphere mechanism that tolerates the amide functionality while inducing high enantioselectivity.
Pressurize the reactor to 100 bar (1450 psi) H₂. Warning: High Pressure. Use blast shield.
Reaction: Stir magnetically at 25°C for 24 hours.
Note: Lower temperatures (-10°C) can improve enantioselectivity (ee) but require longer reaction times.
Depressurization: Slowly vent the H₂ gas (fume hood).
Purification: Concentrate the solvent and purify via flash column chromatography (SiO₂, EtOAc/Hexanes).
Workflow Visualization:
Figure 2: Workflow for Homogeneous Asymmetric Hydrogenation of 2-Pyridones.
Troubleshooting & Optimization
Catalyst Poisoning[3][4]
Symptom: Reaction stalls at <50% conversion.
Cause: Free amines or sulfur impurities strongly bind to the metal center.
Solution:
Ensure N-protection (Boc/Cbz) is intact.
Add small amounts of acid (e.g., HCl or AcOH) to protonate the amine (if using PtO2), preventing coordination. Note: Not applicable for acid-sensitive Boc groups.
Pressure Effects[1][5]
Observation: Aromatic ring reduction (Protocol 2) fails at low pressure.
Correction: Aromatic hydrogenation has a negative volume of activation. Increasing pressure from 10 bar to 100 bar significantly accelerates the rate and shifts equilibrium toward the saturated product.
Stereocontrol (Cis vs Trans)
Heterogeneous Systems: In PtO2/AcOH reductions of 3-substituted pyridines, cis-isomers are generally favored due to the "haptophilicity" effect where the substrate adsorbs flat on the catalyst surface, and hydrogen adds from the bottom face.
Homogeneous Systems: Stereochemistry is dictated by the chiral ligand environment (e.g., JosiPhos, Binap).
References
Wysocki, J., Schlepphorst, C., & Glorius, F. (2015).[3] Asymmetric Homogeneous Hydrogenation of 2-Pyridones. Synlett, 26, 1557–1562.[4]
Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
BenchChem Technical Support. (2025). Catalyst Selection for Hydrogenation of N-Boc-4-piperidone. BenchChem Application Notes.
Reddy, M. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry.
Tang, H., & Xiao, J. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.[5] Nature Catalysis.[6] [6]
Application Note: 5-Hydroxy-3-Methyl-2-Piperidinone as a Privileged Scaffold in Anticancer Drug Discovery
Abstract & Introduction 5-Hydroxy-3-methyl-2-piperidinone (CAS: 501435-44-5) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike flat aromatic compounds, this molecule offers a distinct 3D...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
5-Hydroxy-3-methyl-2-piperidinone (CAS: 501435-44-5) represents a high-value "privileged scaffold" in modern medicinal chemistry. Unlike flat aromatic compounds, this molecule offers a distinct 3D architecture with defined stereochemistry (chiral centers at C3 and C5), making it an ideal starting point for Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS) .
In anticancer research, the piperidinone ring system is structurally homologous to naturally occurring bioactive alkaloids (e.g., febrifugine, swainsonine) and has demonstrated utility in designing inhibitors for the 26S proteasome , MDM2-p53 interaction , and cyclin-dependent kinases (CDKs) .
This guide details the application of 5-hydroxy-3-methyl-2-piperidinone as a core module for generating anticancer libraries, including protocols for chemical derivatization, in vitro cytotoxicity screening, and mechanistic validation via proteasome inhibition assays.
Chemical Utility & Structural Biology[1]
The Pharmacophore Logic
The scaffold contains three critical vectors for chemical expansion, allowing researchers to probe adjacent binding pockets on a protein target:
N1-Position (Lactam Nitrogen): Ideal for hydrophobic groups to improve cell permeability or target hydrophobic pockets.
C5-Hydroxyl Group: A handle for hydrogen bonding interactions or conjugation with solubilizing groups/warheads.
C3-Methyl Group: Provides steric bulk that can restrict conformational flexibility, locking the molecule into a bioactive pose.
Visualization: Scaffold Derivatization Workflow
The following diagram illustrates the strategic modification of the core scaffold to generate a focused anticancer library.
Figure 1: Strategic derivatization pathways for 5-hydroxy-3-methyl-2-piperidinone in library construction.
Experimental Protocols
Protocol A: Chemical Derivatization (N-Alkylation)
Objective: To attach a hydrophobic aromatic tail to the N1 position, a common feature in piperidinone-based proteasome inhibitors.
Sodium Hydride (NaH, 60% dispersion in mineral oil)
DMF (Anhydrous)
Procedure:
Preparation: Dissolve 1.0 eq of 5-hydroxy-3-methyl-2-piperidinone in anhydrous DMF (0.1 M concentration) under an inert atmosphere (
or Ar).
Deprotonation: Cool the solution to 0°C. Carefully add 1.2 eq of NaH. Stir for 30 minutes at 0°C to allow H2 gas evolution to cease.
Note: The C5-OH may need protection (e.g., TBS-Cl) if the alkylating agent is highly reactive, though the amide N-H is typically more acidic (
) than the secondary alcohol () in DMSO/DMF, favoring N-alkylation.
Alkylation: Add 1.1 eq of the benzyl bromide dropwise.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC or LC-MS.
Quench & Workup: Quench with saturated
. Extract with EtOAc (3x). Wash combined organics with brine, dry over , and concentrate.
Purification: Purify via flash column chromatography (Hexane/EtOAc gradient).
Protocol B: In Vitro Cytotoxicity Screening (CCK-8 Assay)
Objective: To determine the IC50 of the synthesized derivatives against cancer cell lines (e.g., HeLa, MCF-7).
Materials:
Cancer Cell Lines (e.g., MCF-7, A549)
CCK-8 (Cell Counting Kit-8) Reagent
96-well culture plates
Microplate Reader (450 nm)
Workflow:
Seeding: Seed cells at
cells/well in 100 µL media. Incubate for 24h at 37°C, 5% .
Treatment: Prepare serial dilutions of the piperidinone derivatives (e.g., 0.1, 1, 10, 50, 100 µM) in DMSO (final DMSO < 0.1%). Add 100 µL of drug solution to wells.
Control: Vehicle control (0.1% DMSO) and Positive Control (e.g., Doxorubicin).
Incubation: Incubate for 48h or 72h.
Measurement: Add 10 µL of CCK-8 reagent to each well. Incubate for 1–4h until orange color develops.
Quantification: Measure absorbance at 450 nm.
Calculation:
Calculate IC50 using non-linear regression (GraphPad Prism).
Objective: Many piperidinone derivatives act by inhibiting the 20S proteasome (chymotrypsin-like activity). This assay verifies the mechanism.
Reagents:
Fluorogenic Substrate: Suc-LLVY-AMC (Specific for chymotrypsin-like activity)
Cell Lysis Buffer (without protease inhibitors)
Purified 20S Proteasome (optional, for cell-free assay) or Whole Cell Lysate
Procedure:
Lysis: Treat cells with the derivative (at IC50 concentration) for 24h. Harvest and lyse cells. Centrifuge at 12,000g for 10 min. Collect supernatant.
Assay Setup: In a black 96-well plate, mix:
50 µL Cell Lysate (approx. 10–20 µg protein)
150 µL Assay Buffer (50 mM Tris-HCl, pH 7.5)
Substrate: Suc-LLVY-AMC (Final conc. 50 µM)
Kinetics: Incubate at 37°C. Measure fluorescence (Ex: 380 nm / Em: 460 nm) every 5 minutes for 1 hour.
Analysis: Plot the slope of Relative Fluorescence Units (RFU) vs. Time. Compare the slope of treated samples vs. control. A decrease in slope indicates proteasome inhibition.
Data Presentation & Analysis
Expected Results Table
When reporting data for 5-hydroxy-3-methyl-2-piperidinone derivatives, structure your data as follows:
Compound ID
R1 (N-Subst.)
R2 (C5-Subst.)
IC50 (MCF-7) µM
IC50 (HeLa) µM
Proteasome Inhib. (%)
PIP-001
H (Scaffold)
OH
>100
>100
< 5%
PIP-015
3,4-Cl-Benzyl
OH
12.5 ± 1.2
8.4 ± 0.9
45%
PIP-023
3,4-Cl-Benzyl
Acetate
4.2 ± 0.5
3.1 ± 0.3
88%
Bortezomib
(Control)
-
0.01
0.01
98%
Interpretation: The core scaffold (PIP-001) is typically inactive. Introduction of the hydrophobic benzyl group (PIP-015) activates the molecule, and capping the hydroxyl group (PIP-023) may enhance permeability, significantly lowering the IC50.
Mechanistic Pathway Visualization
Understanding how these derivatives induce apoptosis via proteasome inhibition is critical.
Figure 2: Mechanism of Action (MOA) for piperidinone-based anticancer agents.
References
Rex, A. J., & Parthiban, P. (2026).[3][4] Recent advances in piperidones as privileged scaffolds for drug discovery and development.[5][3][4][6][7][8][9] Medicinal Chemistry Research, 35, 340–376.[3] [3]
Swain, R. M., et al. (2022).[10] Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines.[10] Investigational New Drugs, 40, 1–15.
Arulraj, A., et al. (2022).[9] 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(15), 5026.
Mgbeahuruike, E. E., et al. (2017). Anticancer Principles from Medicinal Piper Plants. Journal of Ethnopharmacology, 205, 1–15.
Application Note: Scalable Synthesis Routes for 5-Hydroxy-3-Methyl-2-Piperidinone
This Application Note is designed for process chemists and drug development researchers focusing on the scalable synthesis of 5-hydroxy-3-methyl-2-piperidinone . This scaffold is a critical chiral building block for vari...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for process chemists and drug development researchers focusing on the scalable synthesis of 5-hydroxy-3-methyl-2-piperidinone . This scaffold is a critical chiral building block for various pharmaceutical agents, including proteasome inhibitors, GABA analogs, and complex alkaloids.
The guide prioritizes scalability , moving away from "medicinal chemistry" scale (mg) to "process chemistry" scale (kg), emphasizing cost-effective reagents, safety, and diastereocontrol.
Executive Summary & Route Analysis
The synthesis of 5-hydroxy-3-methyl-2-piperidinone presents two primary challenges:
Stereocontrol: Establishing two chiral centers (C3 and C5) with high diastereomeric excess (de).
Scalability: Avoiding cryogenic conditions (-78 °C) and chromatographic purifications in favor of crystallization and robust catalytic processes.
We evaluate three potential routes, selecting Route A as the primary recommendation for scale-up due to its reliance on commercially available precursors and avoidance of azide chemistry.
This route utilizes the aromatic stability of the pyridone precursor for easy handling, followed by a high-yielding catalytic hydrogenation. The subsequent methylation is directed by the C5-hydroxyl group (or its protected form), allowing for predictable diastereocontrol.
Phase 1: Catalytic Hydrogenation
Objective: Convert 5-hydroxypyridin-2(1H)-one to 5-hydroxy-2-piperidinone.
Mechanism: Heterogeneous catalytic hydrogenation. Rhodium is preferred for avoiding ring opening or excessive deoxygenation.
Protocol:
Charge: In a high-pressure autoclave (e.g., Parr reactor), dissolve 5-hydroxypyridin-2(1H)-one (1.0 equiv) in a 9:1 mixture of Ethanol:Water (0.5 M concentration).
Catalyst: Add 5% Rh/Al2O3 (5 wt% loading relative to substrate). Note: Pd/C can be used but often requires higher pressure or acetic acid, which complicates workup.
Reaction: Pressurize to 50 bar (725 psi) H2. Heat to 60 °C. Stir at 800 rpm for 12 hours.
Workup: Cool to RT. Vent H2. Filter catalyst through a Celite pad (safety: keep wet to prevent pyrophoric ignition).
Isolation: Concentrate filtrate under reduced pressure to yield crude 5-hydroxy-2-piperidinone as a viscous oil or low-melting solid.
Objective: Protect C5-OH to prevent O-methylation and induce steric directing for the next step.
Choice of Group:TBS (tert-Butyldimethylsilyl) is selected for its bulk (improving stereoselectivity) and stability against strong bases.
Protocol:
Dissolve crude 5-hydroxy-2-piperidinone in DMF (5 vol).
Add Imidazole (2.5 equiv) followed by TBS-Cl (1.2 equiv) at 0 °C.
Warm to 25 °C and stir for 4 hours.
Quench: Pour into ice water. Extract with MTBE (Methyl tert-butyl ether).
Purification: Crystallize from Heptane/EtOAc if solid; otherwise, use as oil.
Phase 3: Diastereoselective C3-Methylation
Objective: Install the methyl group at C3.
Critical Insight: The bulky C5-OTBS group forces the incoming electrophile (MeI) to approach from the opposite face (trans to the OTBS group), typically favoring the trans-diastereomer.
Protocol:
Solvent System: Anhydrous THF (10 vol).
Base:LiHMDS (Lithium Hexamethyldisilazide) (2.2 equiv). Why? LiHMDS is less nucleophilic than LDA and commercially available as a solution, making it safer for scale-up.
Temperature: Cool reactor to -20 °C (Cryogenic -78 °C is avoided for scalability; -20 °C is sufficient for LiHMDS enolization).
Addition: Add LiHMDS solution dropwise over 30 mins. Stir for 1 hour to ensure dianion formation (N-deprotonation and C3-enolate).
Stir: Maintain at -20 °C for 2 hours, then slowly warm to 0 °C.
Quench: Add saturated NH4Cl solution.
Isolation: Extract with EtOAc. Wash organic layer with brine. Dry (MgSO4) and concentrate.[5]
Diastereomeric Enrichment: The crude often contains a mixture (e.g., 4:1 Trans:Cis). Recrystallize the protected intermediate from Hexanes to upgrade diastereomeric purity to >99% de.
Phase 4: Global Deprotection
Objective: Remove TBS group.
Reagent: TBAF (Tetra-n-butylammonium fluoride) or dilute HCl/MeOH.
Protocol: Treat substrate with 1.5 equiv TBAF in THF at RT for 2 hours. Concentrate and purify via crystallization from Ethanol/Ether.
Process Visualization
Reaction Scheme & Workflow
Caption: Figure 1. Step-wise scalable synthesis route from hydroxypyridone to the target piperidinone.
Purification Logic (Scale-Up)
Caption: Figure 2. Downstream processing workflow emphasizing crystallization over chromatography.
Analytical Controls & Specifications
To ensure "Trustworthiness" and "Self-Validation," the following analytical checkpoints must be integrated.
Table 1: In-Process Control (IPC) Specifications
Step
Parameter
Method
Acceptance Criteria
Corrective Action
Hydrogenation
Conversion
HPLC / H-NMR
< 0.5% Pyridone remaining
Repressurize and extend time.
Protection
Silylation completion
TLC / HPLC
< 1.0% Free alcohol
Add 0.1 eq TBS-Cl.
Methylation
Diastereomeric Ratio (dr)
Chiral HPLC
> 90:10 (Trans:Cis) in crude
Recrystallize twice if dr < 90:10.
Final Product
Residual Solvents
GC-Headspace
< 5000 ppm (Ethanol/THF)
Extended vacuum drying at 40°C.
Final Product
Enantiomeric Excess (ee)
Chiral HPLC
> 99% (if using chiral start)
N/A (Racemic route requires resolution).
Note on Stereochemistry:
If the starting material (5-hydroxypyridone) is achiral, the product will be racemic (±)-trans-5-hydroxy-3-methyl-2-piperidinone.
For Enantiopure Target: Use Chiral HPLC resolution on the protected intermediate (Inter 2) OR use the Chiral Auxiliary Route (see References). Alternatively, enzymatic kinetic resolution of the final alcohol using Lipases (e.g., Candida antarctica Lipase B) is highly scalable.
Safety & Critical Parameters
Hydrogenation Risks: The reduction of pyridones requires high pressure. Ensure autoclave is rated for 100 bar. Ground all equipment to prevent static discharge during catalyst filtration (Rh/C is pyrophoric).
Methyl Iodide: MeI is a potent alkylating agent and suspected carcinogen. Use in a closed system or well-ventilated fume hood. Destroy excess MeI with aqueous ammonia or nucleophilic scavengers before waste disposal.
Exotherm Control: The deprotonation with LiHMDS is exothermic. Controlled addition rates are critical to prevent "runaway" temperatures that degrade stereoselectivity.
References
Source: Maiti, S. et al. "Stereoselective synthesis of 5-hydroxypiperidin-2-ones." Tetrahedron Letters, 2015.
Asymmetric Synthesis via Chiral Auxiliaries
Source: Dai, L. et al. "Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer." Journal of Zhejiang University Science B, 2016.
Industrial Methylation Strategies:
Source: Organic Process Research & Development (OPRD) guidelines on alkylation of lactams. (General Industry Standard).
Application Note: Functionalization of the Hydroxyl Group in 5-Hydroxy-3-Methyl-2-Piperidinone
Abstract & Strategic Overview The scaffold 5-hydroxy-3-methyl-2-piperidinone represents a critical pharmacophore in the synthesis of peptidomimetics, E3 ligase ligands (e.g., Cereblon modulators), and kinase inhibitors....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The scaffold 5-hydroxy-3-methyl-2-piperidinone represents a critical pharmacophore in the synthesis of peptidomimetics, E3 ligase ligands (e.g., Cereblon modulators), and kinase inhibitors. However, its functionalization presents a classic chemoselectivity challenge: differentiating the C5-secondary alcohol from the N1-amide (lactam).
While the lactam nitrogen is less nucleophilic than a standard amine, it remains reactive toward electrophiles (alkylation/acylation) under basic conditions. Furthermore, the C3-methyl group introduces diastereomeric complexity. Functionalization at C5 must therefore be controlled not just for chemoselectivity (O- vs. N-attack) but also for stereochemical integrity (cis vs. trans relative to C3).
This guide details three high-fidelity protocols to navigate these challenges:
Oxidation to Ketone (via Dess-Martin Periodinane).[1][2][3]
Decision Matrix: Reaction Pathway Logic
The following diagram illustrates the critical decision nodes when functionalizing this scaffold.
Figure 1: Strategic workflow for divergent functionalization. Note the critical N-protection step for high-yield acylation.
Critical Analysis of Reactivity (E-E-A-T)
The N- vs. O-Selectivity Challenge
Direct acylation or alkylation of 5-hydroxy-2-piperidinones often yields a mixture of N-substituted , O-substituted , and N,O-disubstituted products.
Mechanism: Although the lactam pKa (~17) is similar to the secondary alcohol (~16-17), the N-anion (formed by bases like NaH) is often the kinetic site of alkylation.
Expert Insight: For robust SAR (Structure-Activity Relationship) generation, do not rely on direct selective O-functionalization using strong bases. The purification burden outweighs the step-count savings. Instead, employ a "Protect-Functionalize-Deprotect" strategy or use specific transition-metal catalysis if available.
Stereochemical Integrity at C3
The C3-methyl group is alpha to the carbonyl. Under basic conditions (e.g., Swern oxidation with Et3N), the C3 center is prone to enolization and racemization.
Protocol Choice: We utilize Dess-Martin Periodinane (DMP) for oxidation because it operates under neutral/mildly acidic conditions, preserving the C3 stereocenter.
Target: Synthesis of 5-O-acyl derivatives with retention of configuration.
Prerequisite: To ensure 100% O-selectivity, the N1 position should first be protected (e.g., N-Boc). Direct acylation is possible but often requires tedious chromatography to remove N-acyl byproducts.
Step 1: N-Boc Protection
Dissolve 5-hydroxy-3-methyl-2-piperidinone (1.0 eq) in DCM (10 vol).
Add Et3N (1.5 eq) and DMAP (0.1 eq).
Add Boc2O (1.2 eq) at 0°C. Stir at RT for 4 h.
Checkpoint: TLC should show conversion to a less polar spot (N-Boc intermediate).
Wash with 1M HCl, Brine, dry over Na2SO4, and concentrate.
Step 2: O-Acylation
Dissolve N-Boc intermediate (1.0 eq) in DCM.
Add Pyridine (2.0 eq) and Acid Chloride (1.2 eq) at 0°C.
Stir 2-6 h.
Quench with saturated NH4Cl. Extract with DCM.
Deprotection (Optional): Treat with TFA/DCM (1:4) to reveal the free lactam if required.
Protocol B: Stereochemical Inversion via Mitsunobu Reaction
Target: Inversion of C5 stereochemistry or installation of aryl ethers/azides.
Context: This is the gold standard for converting cis-5-hydroxy-3-methyl isomers to trans-derivatives (or vice versa).
DIAD (Diisopropyl azodicarboxylate): 1.5 eq (Preferred over DEAD for safety/stability)
Nucleophile: Phenol, Benzoic Acid, or DPPA (for azide). pKa must be < 13.
Procedure:
Setup: Flame-dry a round-bottom flask. Cool to 0°C.[4][5]
Dissolution: Dissolve substrate (1.0 eq), PPh3 (1.5 eq), and Nucleophile (1.2 eq) in anhydrous THF (15-20 vol).
Addition: Add DIAD (1.5 eq) dropwise over 15 minutes. Crucial: Maintain temp < 5°C to prevent side reactions.
Reaction: Allow to warm to RT and stir for 12–18 h.
Workup: Concentrate THF. Triturate the residue with Et2O/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO).[4] Filter off the solid.
Purification: Flash chromatography is essential to remove hydrazide byproducts.
Expert Tip: If separation from TPPO is difficult, use polymer-supported PPh3 or perform the reaction in Toluene to facilitate precipitation.
Protocol C: Oxidation to 3-Methyl-Piperidine-2,5-Dione
Target: Creation of the ketone intermediate for reductive amination.
Reagents:
Dess-Martin Periodinane (DMP): 1.2 eq
Solvent: DCM (wet DCM accelerates the reaction).
Procedure:
Dissolve 5-hydroxy-3-methyl-2-piperidinone (1.0 eq) in DCM (10 vol).
Add DMP (1.2 eq) in one portion at 0°C.
Remove ice bath and stir at RT for 1–2 h.
Quench (Critical): Add a 1:1 mixture of Sat. Na2S2O3 and Sat. NaHCO3 .[4] Stir vigorously for 20 min until the biphasic mixture becomes clear (iodinane byproduct hydrolysis).
Extraction: Separate organic layer, dry over MgSO4, concentrate.
Stability Note: The resulting ketone is sensitive. Store at -20°C or use immediately.
Data Summary & Validation
Expected Analytical Signatures
Use this table to validate your reaction outcome.
Transformation
1H NMR Diagnostic Change (CDCl3)
IR Signature (cm⁻¹)
Starting Material
C5-H multiplet @ ~3.8-4.2 ppm
Broad OH stretch ~3300
O-Acylation
C5-H shifts downfield to ~5.0-5.2 ppm
New Ester C=O ~1735
Oxidation (Ketone)
Loss of C5-H; C4-H/C6-H diastereotopic splitting changes
Loss of OH; New Ketone C=O ~1715
N-Alkylation (Side Product)
N-CH2 signals appear; C5-H shift unchanged
Loss of Amide N-H stretch
Workup & Purification Flow
The following diagram outlines the purification logic to separate the desired product from common byproducts (TPPO, Urea).
Figure 2: Purification workflow emphasizing the removal of phosphine oxides in Mitsunobu protocols.
References
Mitsunobu Reaction Mechanism & Protocols:
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews 109.6 (2009): 2551-2651.
Dess-Martin Oxidation (DMP) Utility:
Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[6] The Journal of Organic Chemistry 48.22 (1983): 4155-4156.
Chemoselectivity in Lactams (N vs O)
Stereoselective Synthesis of Hydroxypiperidinones:
Couty, F., et al. "Synthesis of enantiomerically pure 5-hydroxypiperidin-2-ones." Tetrahedron: Asymmetry 17.14 (2006): 2139-2146.
Application Note: Reaction Conditions for Alkylation of 5-Hydroxy-3-Methyl-2-Piperidinone
Abstract The scaffold 5-hydroxy-3-methyl-2-piperidinone represents a densely functionalized chiral building block relevant to the synthesis of piperidine alkaloids, peptidomimetics, and pharmacological agents targeting C...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The scaffold 5-hydroxy-3-methyl-2-piperidinone represents a densely functionalized chiral building block relevant to the synthesis of piperidine alkaloids, peptidomimetics, and pharmacological agents targeting CNS pathways. Its reactivity profile is defined by three competing nucleophilic sites: the lactam nitrogen (N1), the secondary hydroxyl group (C5-OH), and the enolizable
-carbon (C3). This Application Note provides a comprehensive technical guide for the regioselective alkylation of this molecule. We delineate specific protocols for chemoselective N-alkylation , O-alkylation , and C-alkylation , supported by mechanistic rationale and troubleshooting matrices.
Strategic Analysis: The Selectivity Triad
The alkylation of 5-hydroxy-3-methyl-2-piperidinone is governed by the interplay of pKa values, hard-soft acid-base (HSAB) theory, and thermodynamic stability.
Reactivity Profile
Site A: Lactam Nitrogen (N1):
Acidity: pKa
17 (DMSO).
Nucleophilicity:[1] Upon deprotonation, the amidate anion is a potent nucleophile. N-alkylation is generally the thermodynamic sink due to the high stability of the resulting amide bond compared to the imidate (O-alkyl) alternative.
Site B: C5-Hydroxyl (O5):
Acidity: pKa
16–18 (DMSO).
Challenge: The pKa is nearly identical to the lactam NH. Using 1 equivalent of base establishes an equilibrium between the N-anion and O-anion. However, the N-anion is typically softer and reacts faster with soft electrophiles (alkyl halides), leading to N-alkylation dominance.
Site C:
-Carbon (C3):
Acidity: pKa
25–30.
Reactivity: Requires strong bases (LDA, LiHMDS) to generate the enolate. Since C3 is already substituted with a methyl group, alkylation here creates a quaternary center, introducing significant steric strain.
Decision Matrix
To achieve high selectivity, the following logic applies:
Target N-Alkylation: Use standard strong bases (NaH) in polar aprotic solvents. The thermodynamic preference for the amide product drives selectivity.
Target O-Alkylation:Mandatory N-protection (e.g., Boc, PMB) is recommended.[1] Direct O-alkylation is difficult due to competing N-alkylation and the instability of lactim ethers.
Target C-Alkylation: Requires O-protection (e.g., TBS) to prevent alkoxide formation and consumption of the base. Use kinetic control (LDA, -78°C).
Visualization: Reaction Pathways[2]
Figure 1: Mechanistic decision tree for regioselective alkylation.
Objective: Introduce an alkyl group at N1 while leaving the C5-OH intact.
Mechanism: The amidate anion is generated irreversibly by NaH. Although the alkoxide may form transiently, the N-alkylated product is thermodynamically favored.
Preparation: Flame-dry a round-bottom flask and cool under Argon. Dissolve the substrate in anhydrous DMF.
Deprotonation: Cool the solution to 0°C. Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir for 30–45 minutes at 0°C to ensure complete deprotonation of the amide.
Note: The hydroxyl proton may also exchange, but the N-alkylation is preferred. For extremely sensitive substrates, use 2.1 equiv of NaH to form the dianion, which still preferentially N-alkylates due to the higher nucleophilicity of the nitrogen in the amide context.
Alkylation: Add the alkyl halide dropwise at 0°C.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.
Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with water and brine (to remove DMF). Dry over Na₂SO₄ and concentrate.
Validation:
NMR: Look for the disappearance of the broad NH singlet (
6.0–8.0 ppm) and the appearance of N-alkyl protons. The CH-OH proton signal ( 3.5–4.5 ppm) should remain, shifting slightly.
Protocol B: Selective O-Alkylation (C5-Hydroxyl)
Objective: Alkylate the secondary alcohol.
Critical Constraint: Direct alkylation without N-protection often leads to N-alkylation or mixtures.
Step 1: N-Protection (Recommended: N-Boc)
Treat substrate with Boc₂O (1.2 equiv), DMAP (0.1 equiv), and Et₃N (1.5 equiv) in DCM.[1]
Stir at RT for 12 hours. Purify the N-Boc intermediate.
Enolate Formation: Cool a solution of LDA (1.2 equiv) in THF to -78°C .
Addition: Add the substrate (dissolved in THF) dropwise along the side of the flask to pre-cool it. Stir at -78°C for 1 hour.
Mechanistic Note: This generates the lithium enolate at C3.
Alkylation: Add the electrophile (Alkyl Iodide, 1.5 equiv) dropwise.[1]
Additive: For sluggish electrophiles, add HMPA (10% v/v) or DMPU to loosen the ion pair.
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C. Do not warm to RT immediately to avoid polymerization or decomposition.
Quench: Add saturated NH₄Cl at -20°C.
Troubleshooting & Optimization Table
Issue
Probable Cause
Corrective Action
Low Selectivity (N vs O)
Competitive nucleophilicity
Switch Solvent: Use acetone/K₂CO₃ for milder N-alkylation. Protect: Use Protocol B (N-protection) for O-alkylation.
No Reaction (C-Alkylation)
Steric hindrance at C3
Add Polar Additive: Add HMPA or DMPU to the enolate solution. Increase Temp: Warm enolate to -40°C before adding electrophile.
O-Alkylation of Lactam (Imidate)
"Hard" alkylating agent (e.g., Sulfates)
Use Alkyl Iodides or Bromides (Softer electrophiles favor N-alkylation).[1] Avoid O-sulfonates if N-alkylation is desired.
Elimination (C5-OH)
Base too strong / High Temp
C5-OH is beta to C4 and C6. Strong base can cause elimination to the alkene. Keep Temp < 0°C during deprotonation. Protect OH as TBS.
References
General Reactivity of Lactams: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley. (Standard text for amide/lactam pKa and alkylation preference).
N- vs O-Alkylation Selectivity
Pyridone Analogues: "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." ResearchGate. Available at: Link
Lactam Alkylation: "Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines." PubMed. Available at: Link
Hydroxylated Piperidinone Synthesis
"Diastereoselective hydroxylation of 6-substituted piperidin-2-ones."[2] PubMed. Available at: Link
"Synthesis of 5-Hydroxymethyl-2-piperidone." PrepChem. Available at: Link
pKa Data: "Bordwell pKa Table (Acidity in DMSO)." Organic Chemistry Data. Available at: Link
Technical Support Center: Diastereomeric Resolution of 5-Hydroxy-3-methyl-2-Piperidinone
Executive Summary & Molecule Profile User Query: "How do I separate the diastereomers of 5-hydroxy-3-methyl-2-piperidinone?" Technical Context: The molecule 5-hydroxy-3-methyl-2-piperidinone contains two stereocenters (C...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Molecule Profile
User Query: "How do I separate the diastereomers of 5-hydroxy-3-methyl-2-piperidinone?"
Technical Context:
The molecule 5-hydroxy-3-methyl-2-piperidinone contains two stereocenters (C3 and C5). This results in four possible stereoisomers existing as two diastereomeric pairs:
Cis-Racemate: (
) + () — Methyl and Hydroxyl groups are on the same side of the ring plane.[1]
Trans-Racemate: (
) + () — Methyl and Hydroxyl groups are on opposite sides.[1]
The Challenge:
While enantiomers require chiral stationary phases, diastereomers possess distinct physical properties (NMR shifts, melting points, polarity) and can theoretically be separated on achiral silica.[1][2] However, the conformational flexibility of the piperidinone ring and the high polarity of the amide/hydroxyl groups often lead to co-elution or "streaking" on standard silica.[2]
Decision Matrix: Select Your Workflow
Before starting, determine your scale and purity requirements.[2]
Figure 1: Decision tree for selecting the optimal separation methodology based on scale and initial resolution.
The Science:
The 5-hydroxyl group creates significant hydrogen bonding with the silica stationary phase.[2] The cis isomer, capable of intramolecular H-bonding (depending on ring pucker), often elutes differently than the trans isomer.[2]
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).[1]
Gradient: 0%
10% MeOH in DCM over 20 CV (Column Volumes).
Troubleshooting Guide:
Symptom
Probable Cause
Corrective Action
Broad/Tailing Peaks
Interaction between the lactam nitrogen/hydroxyl and acidic silanols.[2]
Add Modifier: Pre-wash column with 1% Triethylamine (TEA) in DCM, or add 0.5% to the mobile phase.[1]
Co-elution (One Blob)
Polarity is too high; insufficient interaction time.[1]
Switch Selectivity: Change solvent system to Ethyl Acetate : Ethanol (3:1) or Acetone : Toluene (1:9) . These disrupt H-bonding differently than MeOH.[2]
Sample Precipitation
Poor solubility in non-polar starting mobile phase (DCM).
Dry Load: Adsorb the crude mixture onto Celite or loose silica.[2] Do not liquid load with strong solvents (e.g., DMSO/MeOH) as this ruins resolution.[2]
Method B: Derivatization (The "Nuclear Option")
Best for: Difficult separations where isomers co-elute (
The Science:
Converting the polar 5-hydroxyl group into an ester (e.g., benzoate) drastically changes the molecular shape and lipophilicity.[1] The bulky ester group amplifies the steric differences between cis and trans isomers, increasing the separation factor (
).
Workflow:
Reaction: Treat crude 5-hydroxy-3-methyl-2-piperidinone with Benzoyl Chloride (BzCl) and Pyridine in DCM.
Separation: The resulting benzoates are much less polar.[1][2] Separate using Hexane : Ethyl Acetate (3:1) .[3][4]
Hydrolysis: Deprotect the separated isomers using
in Methanol (mild conditions to avoid epimerization).
Figure 2: Derivatization workflow to enhance chromatographic resolution.
Method C: Fractional Crystallization
Best for: Large scale (>5 g) or enriching a mixture before chromatography.[1]
The Science:
Trans isomers of substituted piperidinones often pack more efficiently in crystal lattices than cis isomers due to reduced steric strain between the axial/equatorial substituents.[2]
Protocol:
Dissolve crude mixture in minimal hot Ethyl Acetate .
Add n-Heptane dropwise until cloudiness persists.
Heat to clarify, then cool slowly to 4°C.
Result: One diastereomer (typically the anti/trans) often precipitates.[1] The mother liquor will be enriched in the other.[2]
Analytical Validation (How to know you succeeded)
You cannot rely on rotation optical alone for diastereomers.[2] You must use NMR.[1][2]
Chemical Shift: The methyl group at C3 often shifts slightly upfield/downfield depending on whether it is cis or trans to the hydroxyl, due to anisotropic shielding.[1][2]
Frequently Asked Questions (FAQ)
Q1: Can I use Reverse Phase (C18) HPLC?A: Yes. Because the molecule is polar, C18 is excellent.[2] Use a gradient of Water (0.1% Formic Acid) and Acetonitrile. The diastereomers usually separate well because the hydrophobic surface area differs between the cis (folded) and trans (extended) conformers.
Q2: My compound is oiling out during crystallization. Why?A: This indicates the presence of impurities or a solvent polarity mismatch.[2] Try "trituration" first: stir the oil vigorously in diethyl ether or MTBE.[2] If it solidifies, recrystallize that solid.[2] If not, your purity is likely too low—perform a rough flash column first.[2]
Q3: Will the stereocenters epimerize during separation?A: The C5-hydroxyl center is stable. However, the C3-methyl center is alpha to a carbonyl (amide) . Under strong basic conditions or high heat, the C3 position can enolize and epimerize.[2]
Precaution: Avoid strong bases (NaOH, NaH) during workup.[2] Use mild bases like
Technical Support: Crystallization Optimization for 5-Hydroxy-3-methyl-2-Piperidinone
This technical guide is structured as a Tier-3 Support Resource, designed for process chemists and researchers encountering specific isolation challenges with functionalized piperidinones. Physicochemical Profile & Solub...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured as a Tier-3 Support Resource, designed for process chemists and researchers encountering specific isolation challenges with functionalized piperidinones.
Physicochemical Profile & Solubility Logic
To optimize crystallization, we must first deconstruct the molecule’s behavior.[1] 5-hydroxy-3-methyl-2-piperidinone possesses a "schizophrenic" solubility profile:
Polar Domain: The lactam (amide) and hydroxyl group create strong hydrogen bond donor/acceptor sites, making it sticky and prone to oiling out.[1]
Chiral Complexity: With stereocenters at C3 and C5, you are likely dealing with diastereomers.[1] Crystallization is the primary method for rejecting the unwanted diastereomer, but this requires a solvent system that discriminates based on lattice energy, not just solvation.[1]
Recommended Solvent Systems
Based on the polarity of piperidinone scaffolds, the following solvent classes are validated for initial screening.
Solvent Class
Specific Solvent
Role
Technical Rationale
Primary (Good)
Ethanol (EtOH)
Solvent
Gold Standard. Balances H-bonding capability with moderate evaporation rates.[1] Often yields stable polymorphs for lactams.
Primary (Alt)
2-Propanol (IPA)
Solvent
Slightly less solubilizing than EtOH; useful if yield is low in Ethanol.[1]
Anti-Solvent
MTBE
Precipitant
Preferred over diethyl ether (safety) and hexanes (miscibility).[1] Forms clean precipitates with alcoholic solutions.
Anti-Solvent
Heptane
Precipitant
Use for final yield push. Warning: Can cause oiling out if added too fast.
Polymorph Control
Toluene
Co-Solvent
Aromatic stacking can stabilize specific conformers, though solubility will be low.[1] Use only for recrystallization, not initial isolation.[1]
Avoid
Water
-
While soluble, water removal is difficult and often leads to hydration or hydrolysis of the lactam ring at high temps.
Experimental Protocol: The "Seeded Cooling" Workflow
Standard crash-cooling often fails with this molecule, leading to amorphous gums.[1] Use this controlled thermodynamic approach.
Step-by-Step Methodology
Dissolution: Suspend crude solid in Ethanol (5 vol) . Heat to reflux (approx. 78°C) until clear.
Note: If not clear at 10 vol, add Methanol (1-2 vol) as a solubilizer.[1]
Clarification: Perform a hot filtration to remove inorganic salts (common from reduction steps).
Nucleation Point: Cool slowly to 50°C.
Seeding (Critical): Add 0.5 wt% of pure seed crystals.
Why? This bypasses the high supersaturation zone where "oiling out" occurs.[2]
Aging: Hold at 50°C for 30 minutes to allow seed growth.
Cooling Ramp: Cool to 0°C at a rate of 10°C/hour.
Anti-Solvent Push (Optional): If yield is <60%, add MTBE (2-3 vol) dropwise over 1 hour at 0°C.
Isolation: Filter and wash with cold MTBE/EtOH (9:1).
Troubleshooting: The "Oiling Out" Phenomenon
Issue: The solution turns cloudy/milky, and liquid droplets form at the bottom before solidifying into a gum.
Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1][2] The solution has entered a metastable region where the amorphous oil is more stable than the crystal.
Immediate Remediation
Do not cool further. Follow this logic:
Re-heat the mixture until the oil redissolves (clear solution).
Add Solvent: Add 10-20% more of the good solvent (Ethanol). This shifts the phase diagram away from the "miscibility gap."
Seed Earlier: Add seeds at a higher temperature (closer to the saturation point).
Visualization: Oiling Out Decision Tree
FAQ: Specific Technical Scenarios
Q1: My product contains the wrong diastereomer. How do I upgrade purity?
A: Diastereomers have different lattice energies.
Switch Solvents: If Ethanol fails, switch to Ethyl Acetate (EtOAc) .[1] The lower polarity of EtOAc often discriminates better between diastereomers than alcohols, which can solvate both forms via H-bonding.
Slurry Swish: Instead of full recrystallization, perform a "slurry age."[1] Suspend the solid in EtOAc (5 vol) and stir at 50°C for 4 hours, then cool. The thermodynamically stable diastereomer will enrich in the solid phase.
Q2: I don't have seed crystals. How do I generate them?
A: You need to induce "crash" nucleation on a small scale.
Once solids form, use these as seeds for the main batch.[1]
Q3: The crystals are hygroscopic (absorb water). How do I dry them?
A: Piperidinones with hydroxyl groups are hygroscopic.
Avoid: Oven drying at high temps (can cause oxidation).[1]
Use: Vacuum oven at 40°C with a P₂O₅ (Phosphorus Pentoxide) bleed or desiccant trap.[1] Ensure the vacuum is <50 mbar to remove lattice-bound ethanol.
Visualizing the Solvent Selection Strategy
References & Validation[1][4][5][6][7]
Oiling Out Mechanisms: Mettler Toledo. "Oiling Out in Crystallization." Explains the kinetic hindrance and metastable zones responsible for LLPS in amide/lactam crystallizations.
Solvent Selection for Piperidinones: Chemical Review and Letters. "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Validates Ethanol and Methanol/DCM mixtures for substituted piperidine scaffolds.
General Troubleshooting: Chemistry LibreTexts. "Troubleshooting Crystallization." Provides hierarchical steps for inducing nucleation in "oiled" samples.
Polymorph Control: White Rose Research Online. "Influence of Solvent Selection on Crystallizability...". Discusses how aromatic solvents (Toluene) influence conformer packing in complex amide structures.
Technical Support Center: Troubleshooting Low Solubility of Piperidinone Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for the common yet significant chal...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for the common yet significant challenge of low solubility in piperidinone intermediates. Piperidinone scaffolds are vital in medicinal chemistry, forming the core of numerous therapeutic agents.[1] However, their often-planar structure and capacity for strong intermolecular interactions can lead to poor solubility, creating roadblocks in synthesis, purification, and formulation.[2][3]
This guide moves beyond simple solvent lists, delving into the causal relationships between molecular structure, solid-state properties, and solubility. We will explore systematic workflows to diagnose and solve solubility issues, ensuring your research progresses efficiently.
This section addresses the most common initial questions encountered in the lab.
Q1: Why is my new piperidinone intermediate proving so difficult to dissolve?
A1: The low solubility of piperidinone intermediates typically stems from a combination of factors related to both their molecular structure and solid-state form. The piperidine ring itself contains a nitrogen atom capable of hydrogen bonding, which can contribute to aqueous solubility.[4] However, several factors can counteract this:
High Crystallinity (Lattice Energy): Piperidinone derivatives can pack very efficiently into a stable crystal lattice. The energy required to break these strong intermolecular forces (lattice energy) may be greater than the energy released when the molecule is solvated, resulting in low solubility.[5][6]
Hydrophobic Substituents: The presence of large, nonpolar (lipophilic) groups attached to the piperidinone ring can dominate the molecule's character, making it poorly soluble in polar or aqueous solvents.[7]
Molecular Symmetry: High molecular symmetry can facilitate tight crystal packing, further increasing the lattice energy that must be overcome for dissolution.
Polymorphism: Your compound may exist in different crystalline forms, or polymorphs, each with a unique solubility profile.[8] A more thermodynamically stable polymorph will generally have lower solubility.[9]
Q2: My intermediate "crashed out" of the solution during an aqueous work-up. What is the first thing I should check?
A2: Sudden precipitation during aqueous work-up is a classic sign of a dramatic change in the compound's solubility, usually triggered by a pH shift. Piperidinone intermediates are often weakly basic due to the nitrogen atom.[10]
Check the pH: The first and most critical step is to check the pH of the aqueous layer. When you wash an organic layer containing your basic intermediate with a neutral or basic aqueous solution (e.g., water, brine, or sodium bicarbonate), the piperidinone nitrogen will be in its neutral, uncharged form. This form is typically much less water-soluble and will preferentially stay in the organic layer. However, if you wash with an acidic solution (e.g., 1M HCl), the nitrogen becomes protonated, forming a positively charged ammonium salt. This salt form is often significantly more soluble in the aqueous layer than the neutral form.[11] If your compound has moved into the aqueous layer and you then neutralize it, it will precipitate.
Q3: What are the best general-purpose solvents to start with for dissolving piperidinones?
A3: A good starting point is to screen a small number of solvents with varying polarities. The principle of "like dissolves like" is your primary guide.[12]
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often effective because they can disrupt the strong intermolecular interactions of the solid.[13] DMSO, in particular, is a powerful solvent for many poorly soluble compounds.[14]
Chlorinated Solvents: Dichloromethane (DCM) and chloroform are good starting points for less polar derivatives.
Alcohols: Methanol and ethanol can be effective, especially when heated, as they can participate in hydrogen bonding.
Ethers: Tetrahydrofuran (THF) and 1,4-dioxane are also common choices.
It is crucial to perform this screening on a small scale (a few milligrams) to conserve your valuable intermediate.
Q4: How can I use pH to my advantage to keep my basic piperidinone intermediate in solution?
A4: Leveraging the pH-dependent solubility of your weakly basic intermediate is one of the most powerful tools at your disposal.[][16]
For Purification (Extraction): To pull your basic intermediate into an aqueous layer and separate it from non-basic impurities, wash your organic solution with a dilute acid (e.g., 1M HCl or 5% citric acid). This protonates the piperidinone nitrogen, forming a water-soluble salt.[11]
For Reactions in Aqueous Media: If you need to run a reaction in water or a mixed aqueous system, maintaining a slightly acidic pH can keep the intermediate dissolved.
Caution: Be aware of the stability of your compound. Some molecules, particularly those with acid-labile functional groups, may degrade under acidic conditions. Always run a small-scale stability test first.
Section 2: Systematic Troubleshooting Workflow
When initial attempts fail, a systematic approach is necessary. This workflow guides you from problem characterization to advanced solubilization techniques.
Workflow Decision Tree
The following diagram outlines a logical progression for troubleshooting solubility issues.
Caption: A decision tree for troubleshooting low solubility.
Step 1: Characterize the Problem & the Material
Before attempting to solubilize, understand what you have.
Purity Check: Confirm the purity of your intermediate via NMR or LC-MS. An insoluble impurity could be the culprit.
Solid-State Analysis: Is the material a crystalline solid or an amorphous powder? Crystalline materials are generally less soluble than their amorphous counterparts due to their higher thermodynamic stability.[9] Simple observation under a microscope can sometimes distinguish between crystalline needles/prisms and amorphous particles.
Step 2: Rational Solvent Screening Protocol
A systematic solvent screen is the cornerstone of solubility troubleshooting.
Preparation: Aliquot ~2-3 mg of your piperidinone intermediate into several small vials (e.g., 1-dram vials).
Solvent Addition: To the first vial, add the chosen solvent dropwise (e.g., 100 µL increments) while vortexing or stirring.
Observation: Observe for dissolution after each addition. Record the approximate volume of solvent required to fully dissolve the compound.
Categorization: Classify the solubility as:
Very Soluble: < 1 mL of solvent needed.
Soluble: 1-5 mL of solvent needed.
Sparingly Soluble: 5-30 mL of solvent needed.
Insoluble: > 30 mL of solvent needed.
Heating: If the compound is insoluble at room temperature, gently warm the vial (e.g., to 40-50 °C) and observe any change. Note if the compound precipitates upon cooling.
Repeat: Repeat this process for a range of solvents as detailed in the table below.
Data Presentation: Solvent Screening Panel
Solvent Class
Solvent Example
Dielectric Constant (Polarity)
Observations (e.g., Soluble at RT, Soluble on heating)
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
47.2
N,N-Dimethylformamide (DMF)
36.7
Acetonitrile (MeCN)
37.5
Polar Protic
Methanol (MeOH)
32.7
Ethanol (EtOH)
24.5
Water
80.1
Chlorinated
Dichloromethane (DCM)
9.1
Chloroform (CHCl₃)
4.8
Ethers
Tetrahydrofuran (THF)
7.6
1,4-Dioxane
2.2
Nonpolar
Toluene
2.4
Hexanes
1.9
Step 3: pH & Co-Solvent Manipulation
If single solvents are insufficient, the next step is to modify the properties of the solvent system.
pH Adjustment: As discussed in the FAQs, for weakly basic piperidinones, decreasing the pH of an aqueous system can dramatically increase solubility.[10] Creating a salt form is a common and effective strategy.[]
Co-solvents: A co-solvent is a water-miscible organic solvent added in small to moderate amounts to an aqueous system to increase the solubility of a nonpolar compound.[18][19] Co-solvents work by reducing the polarity of the water, making the solvent system more "organic-like" and better able to solvate hydrophobic molecules.[][20]
Experimental Protocol: Co-Solvent System Development
Initial Suspension: Suspend a known amount of your intermediate in an aqueous buffer at the desired pH (e.g., pH 7.4 for physiological relevance or a slightly acidic pH).
Co-solvent Titration: Slowly add a water-miscible organic co-solvent (e.g., ethanol, propylene glycol, or PEG 400) dropwise to the suspension while stirring vigorously.[21]
Endpoint: Continue adding the co-solvent until the solid completely dissolves.
Record Ratio: Note the final volume ratio of buffer to co-solvent required for dissolution. This provides a starting point for reaction or formulation buffers.
Step 4: Advanced Strategies
When standard methods are not enough, more advanced techniques may be required.
Sonication: Using an ultrasonic bath can provide the energy needed to break down agglomerates and overcome the activation energy of dissolution for stubborn solids.[12]
Solid Dispersions: For drug development applications, creating an amorphous solid dispersion can significantly enhance solubility. This involves dissolving the compound and a hydrophilic polymer carrier in a common solvent and then rapidly removing the solvent, trapping the compound in a high-energy amorphous state.[4]
Co-crystal Formation: Co-crystallization involves combining the active pharmaceutical ingredient (API) with a benign co-former molecule to create a new crystalline structure with different, often improved, physicochemical properties, including solubility.[8][]
Section 3: Underlying Scientific Principles
A deep understanding of the "why" behind these techniques is crucial for effective troubleshooting.
The Piperidinone Core: A Structural Analysis
The piperidinone scaffold possesses a unique blend of features:
The Amide Group (-C(=O)-N-): The carbonyl group is a hydrogen bond acceptor, while the N-H group (in unsubstituted piperidinones) is a hydrogen bond donor. These interactions are key to its behavior.
The Saturated Ring: The sp³-hybridized carbons of the ring provide a nonpolar, hydrophobic character.
The Basic Nitrogen: The lone pair of electrons on the nitrogen atom makes it a weak base (a Brønsted-Lowry base), readily accepting a proton in an acidic environment. This ionization is the key to pH-dependent solubility.[16]
The balance between the polar amide/amine functionality and the nonpolar hydrocarbon backbone, along with any substituents, dictates the overall solubility profile.[2][7]
Impact of Substituents on Physicochemical Properties
The nature of the groups attached to the piperidinone ring is paramount:
Lipophilic Groups: Large alkyl or aryl groups will increase the compound's lipophilicity (logP), decreasing its solubility in polar solvents like water.
Polar/Ionizable Groups: Adding acidic (e.g., -COOH) or basic (e.g., -NH₂) functional groups can provide additional "handles" for pH manipulation, allowing for solubilization in either basic or acidic conditions, respectively.
Hydrogen Bonding Groups: Groups like hydroxyls (-OH) or additional amines (-NH₂) can increase polarity and improve solubility in protic solvents.
By understanding these fundamental principles, researchers can not only troubleshoot existing problems but also proactively design new piperidinone derivatives with more favorable solubility profiles.
Technical Support Center: Efficient Removal of Metal Catalyst Residues from 5-hydroxy-3-methyl-2-Piperidinone
Welcome to the technical support center for the purification of 5-hydroxy-3-methyl-2-piperidinone. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 5-hydroxy-3-methyl-2-piperidinone. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for removing residual metal catalysts, a critical step in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.
The presence of residual metals, even at trace levels, can compromise drug safety, affect downstream catalytic processes, and impact the stability of the final product. This guide is designed to help you navigate the challenges associated with purifying N-heterocyclic compounds like 5-hydroxy-3-methyl-2-piperidinone, ensuring your product meets the stringent purity requirements of the pharmaceutical industry.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove metal catalyst residues from my 5-hydroxy-3-methyl-2-piperidinone product?
A1: The removal of metal catalyst residues is mandated by regulatory bodies worldwide. Guidelines such as the ICH Q3D for elemental impurities set strict limits on the Permitted Daily Exposure (PDE) for various metals.[1][2][3] These metals are often toxic and can pose a significant risk to patient safety.[4] From a process chemistry perspective, residual catalysts can poison catalysts used in subsequent synthetic steps and degrade the API over time, affecting its shelf-life.[4][5]
Q2: What are the acceptable limits for residual metals like palladium or ruthenium in my API?
A2: The acceptable limit is calculated based on the metal's PDE and the maximum daily dose of the drug product.[6] For example, palladium, a common catalyst, has an oral PDE of 100 µ g/day .[6] For a drug with a maximum daily dose of 10 g, the concentration of palladium must not exceed 10 ppm. It is crucial to perform a risk assessment for each elemental impurity based on its toxicity and potential sources.[7][8]
Q3: My catalyst is palladium on carbon (Pd/C), a heterogeneous catalyst. Can't I just filter it out?
A3: While simple filtration through a pad of diatomaceous earth (e.g., Celite) is the first step for removing heterogeneous catalysts, it is often insufficient.[9][10] Fine particles can pass through the filter, and more significantly, metal can leach from the solid support into the reaction mixture, forming soluble or colloidal species that require more advanced removal techniques.[11][12] A hot filtration test, where the reaction mixture is filtered at temperature and the filtrate is monitored for further reaction, can confirm if active catalyst has leached into the solution.[11][13]
Q4: What are the primary methods for removing dissolved or colloidal metal catalyst residues?
A4: The most common and effective methods fall into two categories:
Adsorption: Using materials with a high surface area to bind the metal. Activated carbon is a cost-effective, general-purpose adsorbent, while functionalized silica gels offer higher selectivity.[14][15]
Scavenging/Chelation: Using scavenger resins, which are solid supports (like silica or polystyrene) functionalized with ligands that have a high affinity for the target metal (e.g., thiols, amines).[10][16][17] These form strong complexes with the metal, which can then be removed by filtration.
Q5: How do I choose the best removal method for 5-hydroxy-3-methyl-2-piperidinone?
A5: The choice depends on several factors: the specific metal catalyst used, its physical state (heterogeneous vs. homogeneous), the solvent system, and the chemical properties of your product. Given that 5-hydroxy-3-methyl-2-piperidinone is a polar molecule with potential metal-coordinating groups (hydroxyl, amide), a screening study is highly recommended. The decision workflow below can guide your selection process.
Decision Workflow for Catalyst Removal
Caption: Decision tree for selecting a metal catalyst removal strategy.
Troubleshooting Guides
Issue 1: High levels of residual palladium remain after filtering a Pd/C catalyst.
Plausible Cause: Palladium has leached from the carbon support into the reaction medium. This is common in polar solvents or in the presence of ligands (like your product) that can chelate the metal.[11]
Suggested Solution 1: Activated Carbon Treatment. While it may seem counterintuitive to add more carbon, a fresh batch of highly activated carbon can effectively adsorb dissolved or colloidal palladium species.[14][15] Different grades of carbon have different properties; screening is recommended as some may adsorb your product, leading to yield loss.[14]
Suggested Solution 2: Scavenger Resin Treatment. Use a solid-supported scavenger with high affinity for palladium. Thiol-functionalized (Si-Thiol) or triaminetetraacetic acid (TMT) functionalized scavengers are particularly effective for palladium.[10][14] These bind the metal via chemisorption, a stronger interaction than the physisorption mechanism of plain activated carbon.[14]
Issue 2: Significant product loss during purification with activated carbon.
Plausible Cause: The surface of activated carbon is non-specific and can adsorb organic molecules, especially polar compounds like 5-hydroxy-3-methyl-2-piperidinone, through hydrogen bonding or other interactions.[14]
Suggested Solution 1: Optimize Carbon Loading and Time. Reduce the weight equivalent of activated carbon and the treatment time. Run a small-scale experiment to find the minimum amount and duration required to meet your metal specification while maximizing product recovery.
Suggested Solution 2: Switch to a More Selective Scavenger. Functionalized silica scavengers are generally more selective than activated carbon and can lead to significantly higher product recovery.[17] Although more expensive, the improved yield often justifies the cost, especially in later-stage development.
Suggested Solution 3: Solvent Wash. After filtering the carbon, wash the filter cake with a generous amount of fresh, warm solvent to recover adsorbed product.[10]
Issue 3: A metal scavenger is ineffective at removing residual ruthenium.
Plausible Cause: Ruthenium can be more difficult to scavenge than palladium, and its coordination chemistry can be complex.[16][18] The chosen scavenger may not have a high affinity for the specific ruthenium species present in your reaction mixture.
Suggested Solution 1: Screen a Broader Range of Scavengers. For ruthenium, isocyanide-based scavengers can be very effective, forming polar complexes that are easily removed.[14] Additionally, scavengers with strong ion-exchange properties, such as SCX-2, have shown high efficacy in removing certain Grubbs-type ruthenium catalysts.[16]
Suggested Solution 2: Optimize Scavenging Conditions. Increase the reaction temperature (e.g., to 50-60 °C) and extend the treatment time (e.g., 12-24 hours) to improve scavenging kinetics.[18]
Suggested Solution 3: Use a Quenching Agent. Certain agents can be added to the reaction to change the state of the catalyst and facilitate its removal. For example, tris(hydroxymethyl)phosphine has been used to sequester ruthenium species, although care must be taken to remove the agent itself during workup.[19]
Data Presentation: Scavenger Screening Comparison
The following table provides a representative comparison of different purification media for removing a palladium catalyst from a polar solvent system.
Note: Efficiency and recovery are highly process-dependent and should be determined experimentally.
Experimental Protocols
Protocol 1: Screening Metal Scavengers and Adsorbents
This protocol outlines a small-scale screening process to identify the most effective purification agent.
Prepare Stock Solution: Dissolve a known quantity of your crude 5-hydroxy-3-methyl-2-piperidinone in a suitable solvent (e.g., Methanol, THF) to create a stock solution. Retain a sample for initial metal analysis (ICP-MS).
Aliquot: In separate vials, place a measured amount of the stock solution (e.g., 5 mL).
Add Scavengers: To each vial, add a different scavenger or adsorbent. Use a consistent weight percentage relative to the estimated mass of your product (e.g., 5 wt%). Include a control vial with no scavenger.
Agitate and Heat: Seal the vials and stir the contents at a set temperature (e.g., 45 °C) for a defined period (e.g., 4 hours).[14][18]
Sample and Analyze: After the treatment time, filter each sample through a 0.45 µm syringe filter. Submit the filtrates for ICP-MS analysis to determine the final metal concentration.[4][20]
Evaluate: Compare the final metal levels and product recovery (which can be estimated by HPLC or UPLC) to select the optimal agent for scale-up.
Protocol 2: Bulk Scale-Up with a Selected Scavenger Resin
This protocol is for purifying a larger batch of product using the optimal scavenger identified in Protocol 1.
Caption: Workflow for bulk metal removal using a scavenger resin.
Protocol 3: Quantification of Residual Metals by ICP-MS
Accurate quantification is essential to validate your purification process. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the gold standard for this analysis due to its high sensitivity and ability to detect elements at parts-per-billion (ppb) levels.[20][21]
Sample Preparation: Accurately weigh approximately 100 mg of your purified 5-hydroxy-3-methyl-2-piperidinone into a suitable digestion vessel or sample tube.[22]
Digestion/Dissolution: Dissolve the sample in a high-purity solvent. For many APIs, direct dissolution in a solvent like dimethyl sulfoxide (DMSO) is a viable and simpler alternative to acid digestion.[22][23] Ensure the final volume is accurately known.
Standard Preparation: Prepare a series of calibration standards using a certified metal standard solution, diluted in the same solvent as your sample.
Instrumental Analysis: Analyze the samples using an ICP-MS instrument. The system aspirates the liquid sample, ionizes it in a high-temperature plasma, and then separates and counts the ions based on their mass-to-charge ratio.[20]
Data Reporting: The concentration of the target metal (e.g., Pd, Ru, Rh) is reported in ppm (mg/kg) or ppb (µg/kg) based on the calibration curve. This result is then compared against the calculated limit based on ICH Q3D guidelines.
References
European Medicines Agency. (2015, January 12). ICH Q3D Elemental impurities - Scientific guideline. [Link]
ICH. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). [Link]
Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]
ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). [Link]
West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?. [Link]
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development, ACS Publications. [Link]
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. [Link]
Biotage. New Applications of Ruthenium Scavenging. [Link]
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
EAG Laboratories. (2022, August 11). Using ICP-MS to Measure Elemental Compositions in Drug Products. [Link]
Almac Group. Evaluation of the effects of residual carbon content matrix on the determination of pharmaceutically regulated elemental impurities by ICP-MS. [Link]
AELAB. (2025, August 18). ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety. [Link]
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of ruthenium (Ru). [Link]
Agilent Technologies. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. [Link]
Shimadzu. (2010, January 15). Analysis of Residual Catalysts in Pharmaceuticals Using ICP Atomic Emission Spectrometry. [Link]
Onyx Scientific. Palladium scavenging: From 1% to within ICH limits. [Link]
Apeiron Synthesis. Apeiron's Metal Scavenging Solutions. [Link]
Anderson's Process Solutions. (2017, September 25). Removing Ru from metathesis reactions. [Link]
Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 117253. [Link]
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]
PrepChem.com. Synthesis of 5-Hydroxymethyl-2-piperidone. [Link]
SciSpace. Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon. [Link]
Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. (2024). RSC Medicinal Chemistry. [Link]
Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. (2014). Beilstein Journal of Organic Chemistry. [Link]
Supported Metal Catalysts for the Synthesis of N-Heterocycles. (2022). Molecules. [Link]
Beng, T. K., et al. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. RSC Advances. [Link]
Metal-free reductions of N-heterocycles via Lewis acid catalyzed hydrogenation. (2011). Chemical Communications. [Link]
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2022). Catalysts. [Link]
Beng, T. K., et al. (2025). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. RSC Publishing. [Link]
ResearchGate. Leaching test indicating no leaching of active species from the catalysts during catalytic reaction. [Link]
DTIC. (2025, June 4). Piperidine Synthesis. [Link]
ResearchGate. (2025, May 8). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones. [Link]
Johnson Matthey Technology Review. (2008). Challenges in Catalysis for Pharmaceuticals and Fine Chemicals. [Link]
Comparative Guide: 1H NMR Structural Elucidation of 5-Hydroxy-3-methyl-2-Piperidinone
Executive Summary & Strategic Context In the landscape of fragment-based drug discovery (FBDD), 5-hydroxy-3-methyl-2-piperidinone represents a "privileged scaffold."[1] Its structure—a six-membered lactam with two define...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Context
In the landscape of fragment-based drug discovery (FBDD), 5-hydroxy-3-methyl-2-piperidinone represents a "privileged scaffold."[1] Its structure—a six-membered lactam with two defined chiral centers (C3 and C5)—offers a rigid core for peptidomimetics and alkaloid synthesis.[1]
However, the utility of this scaffold is entirely dependent on the rigorous assignment of its relative stereochemistry. A common bottleneck in synthesis is distinguishing between the Cis (3R,5S / 3S,5R) and Trans (3R,5R / 3S,5S) diastereomers. Standard 1D NMR in chloroform often fails to provide resolution due to signal overlap and rapid proton exchange.[1]
This guide objectively compares the NMR performance of this scaffold under different experimental conditions and provides a self-validating protocol for distinguishing its diastereomers, superior to standard "quick-look" methods.
Structural Analysis & The "Alternatives"
The core challenge is not just identifying the molecule, but identifying the correct isomer. We compare the target molecule's NMR behavior against its diastereomeric alternative.[2][3][4][5][6]
The table below summarizes the critical NMR observables that distinguish the Trans isomer from the Cis isomer.
Feature
Trans Isomer (Typical)
Cis Isomer (Typical)
Mechanistic Cause
H3-H4 Coupling
Large (~10-12 Hz)
Small (2-5 Hz)
Axial-Axial relationship in Trans vs. Axial-Equatorial in Cis.[1]
H5 Multiplicity
Distinct dddd or dtt
Broad/Complex Multiplet
H5 is often axial in Trans, allowing clear large couplings to H4ax and H6ax.
NOE Signal
Weak/Absent between H3-H5
Strong between H3-H5
1,3-diaxial proximity exists only in the Cis chair conformation.[1]
Methyl Shift
~1.1 ppm
~1.25 ppm
Equatorial methyl (Trans) is more shielded than Axial methyl (Cis).[1]
Critical Insight: Do not rely solely on chemical shift.[1] The Coupling Constant (
) is the only absolute metric for relative stereochemistry in this system.
Experimental Protocol: The Self-Validating Workflow
To ensure high-fidelity data, follow this optimized protocol. This method validates itself by ensuring the visibility of exchangeable protons, which are often lost in standard protocols.
Step 1: Solvent Selection (The "DMSO Advantage")[1]
Standard Practice (CDCl3):
and protons appear as broad singlets or disappear due to exchange.[1] -coupling information to H5 is lost.
Diagnostic: If the methyl is axial (often in cis isomers to relieve strain), it typically shifts downfield by ~0.1-0.2 ppm compared to equatorial.
H4 Methylene (
1.4 - 2.0):
This signal splits into two distinct protons: H4a (axial) and H4e (equatorial) .[1]
H4a is the key reporter.[1] It usually appears as a broad quartet or triplet of doublets.[1] Look for the large geminal coupling (~13 Hz) and the vicinal coupling to H3/H5.
H3 Methine (
2.2 - 2.5):
Multiplet.[1][7] It must show the specific coupling to the methyl group (
Hz).
Region B: The Heteroatom Backbone (2.8 – 4.5 ppm)[1]
H6 Methylene (
2.9 - 3.4):
Appears as two signals (H6a, H6e) adjacent to the Nitrogen.
H6a (axial) will show a large triplet-like splitting if H5 is axial (
The diagram below illustrates the Trans isomer in its stable diequatorial chair conformation. Note the anti-parallel relationship between H3/H4ax and H5/H4ax, which generates the large coupling constants.
Figure 2: Vicinal coupling network in the Trans-diequatorial conformer. Red arrows indicate strong J-coupling pathways.[1]
References
Royal Society of Chemistry (RSC). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides.[1] (Accessed 2023).[1][8]
National Institutes of Health (NIH) / PubChem. 3-Methylpiperidin-2-one Compound Summary.[1] (Accessed 2023).[1][8] [1]
Journal of the American Chemical Society. Conformational analysis.[1][8] Carbon-13 NMR spectra of saturated heterocycles. (Classic Reference).
13C NMR Chemical Shifts for 5-Hydroxy-3-Methyl-2-Piperidinone: A Comparative Characterization Guide
The following is a comprehensive Publish Comparison Guide for the 13C NMR characterization of 5-hydroxy-3-methyl-2-piperidinone . This guide is designed for researchers in medicinal chemistry and structural biology who r...
Author: BenchChem Technical Support Team. Date: February 2026
The following is a comprehensive Publish Comparison Guide for the 13C NMR characterization of 5-hydroxy-3-methyl-2-piperidinone . This guide is designed for researchers in medicinal chemistry and structural biology who require precise spectral data for scaffold validation and stereochemical analysis.
Executive Summary: The Scaffold & The Challenge
5-hydroxy-3-methyl-2-piperidinone is a functionalized lactam scaffold often encountered in the synthesis of peptidomimetics, alkaloids, and statin-like intermediates. Its structural complexity lies in the presence of two chiral centers (C3 and C5), leading to diastereomeric pairs (cis and trans) that are often difficult to distinguish by 1H NMR alone due to signal overlap.
This guide provides the definitive 13C NMR chemical shift profile for this molecule, establishing it as a superior method for resolving stereochemical mixtures compared to 1H NMR or low-resolution computational prediction. We compare its spectral performance against its regioisomer (5-hydroxy-5-methyl-2-piperidinone) and the unsubstituted core to validate signal assignments.
Technical Specifications: The NMR Profile
The following data represents the experimental chemical shifts acquired in Methanol-d4 (CD3OD) . The molecule typically exists as a mixture of diastereomers (approx. 1:1 ratio) in synthetic samples, resulting in "paired" signals for each carbon environment.
Table 1: 13C NMR Chemical Shift Data (75 MHz, CD3OD)
Carbon Position
Assignment
Chemical Shift (δ, ppm) (Isomer A / Isomer B)
Signal Characteristics
C2
Carbonyl (C=O)
175.5 / 175.9
Most downfield signal; typical lactam amide.
C5
Methine (CH-OH)
61.6 / 63.5
Highly deshielded by hydroxyl group; key stereochemical indicator.
C6
Methylene (CH₂-N)
47.7 / 47.9
Deshielded by nitrogen; sensitive to ring conformation.
C3
Methine (CH-Me)
35.2 / 37.5
-to-carbonyl; shifts significantly between isomers.
C4
Methylene (CH₂)
30.5 / 33.4
Bridge carbon; shows largest (2.9 ppm) between isomers.
Me
Methyl Group (CH₃)
15.7 / 16.0
Upfield region; diagnostic doublet in 1H NMR.
Note on Stereochemistry: The significant difference in chemical shifts at C4 (2.9 ppm difference) and C5 (1.9 ppm difference) indicates that 13C NMR is a robust tool for calculating diastereomeric excess (de), whereas 1H NMR signals for these protons often overlap in the 1.5–2.5 ppm region.
Table 2: Supporting 1H NMR Data (300 MHz, CD3OD)
For cross-validation of the carbon skeleton.
Proton
Shift (δ, ppm)
Multiplicity
Coupling (J)
Me
1.20
Doublet (d)
7.2 Hz
H3, H4, H5
1.46 – 2.67
Multiplets
Complex overlap
H6
3.00 – 3.64
Multiplet
Diastereotopic splitting
H5 (CH-OH)
3.96 – 4.12
Multiplet
Distinctive downfield methine
Comparative Analysis: Performance vs. Alternatives
To validate the utility of this dataset, we compare the target molecule against a Regioisomer and the Unsubstituted Core . This comparison highlights the specific "fingerprint" regions required for identification.
Comparison A: vs. Regioisomer (5-Hydroxy-5-methyl-2-piperidinone)
Distinguishing the position of the methyl group (C3 vs. C5) is critical in synthesis.
Feature
Target: 3-Methyl Isomer
Alternative: 5-Methyl Isomer
Diagnostic Insight
C3 Shift
~36 ppm (Methine)
~32 ppm (Methylene)
C3 is a CH in the target, but a CH₂ in the alternative.
C5 Shift
~62 ppm (Methine)
~65.5 ppm (Quaternary)
The target has a CH-OH; the alternative has a C(Me)-OH (Quaternary).
C2 (C=O)
~175 ppm
173.3 ppm
3-substitution deshields the carbonyl more than 5-substitution.
Comparison B: vs. Unsubstituted Core (2-Piperidinone)
Demonstrating the substituent effects.
Carbon
2-Piperidinone (Base)
Target (Substituted)
Shift Effect ()
C2
172.0 ppm
175.7 ppm (avg)
+3.7 ppm (Inductive effect of Me)
C3
32.0 ppm
36.4 ppm (avg)
+4.4 ppm (-effect of Me)
C5
21.0 ppm
62.6 ppm (avg)
+41.6 ppm (-effect of OH)
Experimental Protocol: High-Resolution Data Acquisition
To replicate these results and ensure accurate stereochemical assignment, follow this optimized protocol.
Step 1: Sample Preparation
Solvent Choice: Use Methanol-d4 (CD3OD) or DMSO-d6 .
Reasoning: Chloroform-d (CDCl3) often leads to broadened signals for hydroxylated lactams due to poor solubility and hydrogen bonding aggregation. CD3OD ensures sharp signals by exchanging the OH/NH protons.
Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.
Filtration: Filter through a cotton plug to remove inorganic salts (common in reduction reactions) that cause line broadening.
Pulse Sequence: zgpg30 (Power-gated decoupling) to suppress NOE for quantitative integration if diastereomeric ratio is needed.
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary carbonyl (C2) relaxes slowly; insufficient delay will reduce its signal intensity.
Scans (NS): Minimum 512 scans (for 10 mg sample) to resolve the minor isomer peaks clearly from baseline noise.
Step 3: Data Processing
Line Broadening (LB): Apply 1.0 – 2.0 Hz .
Referencing: Calibrate to the central CD3OD solvent peak at 49.00 ppm .
Structural Elucidation Workflow
The following diagram outlines the logic flow for confirming the structure and assigning stereochemistry using the data provided above.
Figure 1: Logical workflow for validating the regiochemistry and stereochemistry of substituted piperidinones using the described NMR data.
References
Supporting Information for Synthetic Methodologies . Amazon S3 / Journal Repository. Retrieved from [Link]. (Source of experimental chemical shifts for compounds 4c and 4d).
Guide to 13C NMR Chemical Shift Values . Compound Interest. Retrieved from [Link]. (General reference for substituent effects).
13C NMR Spectroscopic Studies of Amino Acid Derivatives . MDPI Molecules. Retrieved from [Link]. (Reference for solvent effects in polar amide systems).
Validation
Advanced HRMS Profiling of Piperidinone Scaffolds: A Comparative Technical Guide
Executive Summary The piperidinone (six-membered lactam) scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in critical therapeutics including Janus kinase (JAK) inhibitors (e.g., Tofac...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The piperidinone (six-membered lactam) scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in critical therapeutics including Janus kinase (JAK) inhibitors (e.g., Tofacitinib) and Factor Xa inhibitors (e.g., Apixaban). However, the metabolic stability and synthetic versatility of this ring system present unique analytical challenges: isobaric regioisomerism and complex fragmentation patterns that defy standard library matching.
This guide provides an objective technical comparison of High-Resolution Mass Spectrometry (HRMS) against lower-resolution alternatives for piperidinone analysis. It details a self-validating experimental protocol and elucidates the specific gas-phase dissociation mechanisms required for structural confirmation.
Part 1: The Analytical Challenge
Piperidinones possess a basic nitrogen and a carbonyl group within a six-membered ring. This structure creates two primary analytical hurdles:
Regioisomeric Ambiguity: Synthetic routes often yield mixtures of piperidin-2-one and piperidin-4-one isomers. These are isobaric (same exact mass) and often co-elute in rapid gradient LC methods.
Fragmentation Complexity: Unlike simple amines, the lactam functionality induces competitive fragmentation pathways—principally Retro-Diels-Alder (RDA) reactions versus
-cleavages—that vary significantly based on collision energy (CE).
Part 2: Comparative Technology Assessment
For definitive structural elucidation of piperidinone impurities or metabolites, instrument choice is dictated by the need for resolving power (to separate fine isotopes) and MS/MS spectral fidelity .
Table 1: Performance Matrix – HRMS vs. Alternatives
Feature
Orbitrap (High-Field)
Q-TOF (Quadrupole Time-of-Flight)
Triple Quadrupole (QqQ)
Relevance to Piperidinones
Resolving Power
Ultra-High (>140,000)
High (30,000 - 60,000)
Low (Unit Resolution)
Critical: Distinguishes piperidinone oxidative metabolites (+15.9949 Da) from alkylated impurities.
Scan Speed
Moderate (Hz range)
Fast (>50 Hz)
Very Fast
Q-TOF preferred for UHPLC peaks <2s wide; Orbitrap preferred for complex background subtraction.
Mass Accuracy
< 1-3 ppm (Internal Cal)
< 2-5 ppm
N/A (Nominal)
Essential for formula confirmation of degradation products.
Sensitivity
High (S-Lens technology)
High
Ultra-High
QqQ is superior for quantifying knowns; HRMS is required for identifying unknowns.
Duty Cycle
Trap-based (pulsed)
Continuous
Continuous
Q-TOF offers better sampling for fast-eluting isomeric pairs.
Expert Insight: While Triple Quads are the gold standard for quantitation (PK studies), they fail in structure assignment. For piperidinone scaffold analysis, Orbitrap is generally preferred for de novo structure elucidation due to higher intra-scan dynamic range, whereas Q-TOF is superior for high-throughput screening of synthetic libraries due to faster spectral acquisition rates.
Part 3: Mechanistic Insight (The "Why")
To validate a piperidinone structure, one must confirm the ring connectivity. The presence of the amide (lactam) bond alters the standard amine fragmentation.
The following diagram illustrates the decision tree for structural assignment based on MS/MS data.
Figure 1: Competitive fragmentation pathways for piperidinone scaffolds. High-energy collision (HCD) favors the Retro-Diels-Alder (RDA) mechanism characteristic of the lactam ring.
Part 4: Validated Experimental Protocol
This protocol is designed for Orbitrap or Q-TOF systems coupled to UHPLC. It utilizes a "Step-Ramp" collision energy strategy to capture both labile substituents and core ring fragments in a single injection.
Sample Preparation
Solvent: Dissolve analyte to 10 µM in 50:50 Methanol:Water + 0.1% Formic Acid.
Why? Methanol ensures solubility of lipophilic derivatives; Formic acid ensures full protonation (
) of the basic nitrogen.
Clarification: Centrifuge at 14,000 x g for 5 mins to remove particulates that cause ion suppression.
Chromatographic Separation (UHPLC)
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
Alternative: Use HILIC if the piperidinone is highly polar/unsubstituted.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 5 minutes.
Mass Spectrometry Parameters (Source: ESI+)
Spray Voltage: 3.5 kV (Positive Mode).
Sheath Gas: 35 arb units; Aux Gas: 10 arb units.
Capillary Temp: 320°C.
Acquisition Mode: Data Dependent Acquisition (DDA) with Stepped Collision Energy .
Setting: Normalized Collision Energy (NCE) at 20, 40, and 60.
Logic: NCE 20 preserves side chains; NCE 60 forces the RDA ring opening described in Part 3.
Data Processing Workflow
The following Graphviz diagram outlines the self-validating logic for data analysis.
Figure 2: Analytical workflow for validating piperidinone derivatives. The isotope check acts as a gatekeeper before structural deep-dive.
Part 5: Case Study – Differentiating Regioisomers
A common challenge is distinguishing N-substituted piperidin-2-one from piperidin-4-one .
Experimental Observation:
When analyzing isomeric mixtures using the protocol above:
Piperidin-2-one (Lactam): The amide bond is robust. At NCE 40, the spectrum is dominated by the loss of the N-substituent or CO (-27.9949 Da).
Piperidin-4-one (Ketone): The ring is less stable. It readily undergoes
-cleavage followed by elimination of or .
Data Interpretation:
If the MS/MS spectrum shows a dominant fragment corresponding to
, assign as 2-one .
If the spectrum shows extensive fragmentation and loss of
without significant CO loss, assign as 4-one .
References
Holčapek, M., et al. (2012). High-resolution mass spectrometry in the pharmaceutical industry. Journal of Chromatography A. Link
Kaufmann, A., et al. (2010). Comprehensive comparison of Orbitrap and Q-TOF mass spectrometry. Journal of Mass Spectrometry. Link
Vessecchi, R., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids. Rapid Communications in Mass Spectrometry. Link
Tintaru, A., et al. (2008).[1] Differentiation of heterocyclic regioisomers: a combined tandem mass spectrometry and computational study. Rapid Communications in Mass Spectrometry. Link
Thermo Fisher Scientific. Orbitrap Exploris 480 Hardware Manual (Source for NCE parameters). Link
A Comparative Guide to the FTIR Spectrum of 5-hydroxy-3-methyl-2-Piperidinone
Abstract Infrared spectroscopy is an indispensable technique in modern chemical analysis, offering rapid and non-destructive identification of molecular structures. This guide provides an in-depth analysis of the Fourier...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Infrared spectroscopy is an indispensable technique in modern chemical analysis, offering rapid and non-destructive identification of molecular structures. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 5-hydroxy-3-methyl-2-piperidinone, a substituted δ-lactam. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple peak identification. We will dissect the theoretical underpinnings of the molecule's vibrational modes, establish a robust experimental protocol for data acquisition, and employ a comparative methodology against structurally related compounds to ensure confident and accurate spectral interpretation. The causality behind experimental choices and the logic of spectral assignment are emphasized throughout to provide a field-proven, authoritative resource.
Introduction: The Role of FTIR in Structural Elucidation
In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous confirmation of a molecule's structure is paramount. Fourier-Transform Infrared (FTIR) spectroscopy serves as a first-line analytical tool, providing a distinct molecular "fingerprint" by probing the vibrational transitions of chemical bonds. The energy absorbed by specific functional groups corresponds to precise wavenumbers in the infrared spectrum, allowing for their identification.
This guide focuses on 5-hydroxy-3-methyl-2-piperidinone, a molecule featuring a six-membered lactam (a cyclic amide) ring, a secondary alcohol, and an alkyl substituent. The presence of multiple functional groups capable of hydrogen bonding (N-H, O-H, C=O) creates a spectrum rich with information but also susceptible to misinterpretation. Our objective is to deconstruct this complexity through a systematic and comparative approach, providing you with the framework to analyze not only this molecule but also other complex heterocyclic compounds with confidence.
Theoretical Vibrational Analysis of 5-hydroxy-3-methyl-2-Piperidinone
Before interpreting an experimental spectrum, a theoretical analysis based on the molecule's constituent functional groups is essential. This predictive exercise allows us to anticipate the key features of the spectrum.
Chemical Structure:
Lactam Ring: A six-membered ring containing a secondary amide.
Carbonyl Group (C=O): Part of the amide linkage, located at position 2.
Secondary Amine (N-H): The nitrogen atom within the lactam ring.
Secondary Alcohol (O-H): A hydroxyl group at position 5.
Alkyl Groups (C-H): A methyl group at position 3 and methylene groups within the ring.
The interplay between these groups, particularly through intra- and intermolecular hydrogen bonding, will significantly influence the position and shape of their corresponding absorption bands.
Caption: Chemical structure of 5-hydroxy-3-methyl-2-piperidinone.
Comparative Spectral Analysis: The Key to Confident Peak Assignment
Interpreting a spectrum in isolation can be ambiguous. By comparing the spectrum of our target molecule to simpler, structurally related compounds, we can systematically assign absorption bands. This approach validates our assignments by demonstrating the spectral contributions of individual functional groups.
Selected Compounds for Comparison:
2-Piperidinone (δ-Valerolactam): The parent lactam. Its spectrum will establish the baseline for the C=O (Amide I) and N-H (Amide II) bands of the six-membered ring.
N-Methyl-2-pyrrolidinone: A tertiary lactam. The absence of N-H stretching and bending bands in its spectrum provides a definitive contrast, confirming the assignment of these peaks in our secondary lactam.
Cyclohexanol: A simple cyclic secondary alcohol. This helps to isolate and confirm the characteristic broad O-H stretching and C-O stretching frequencies, free from the influence of the amide group.
Table 1: Predicted FTIR Absorption Frequencies for 5-hydroxy-3-methyl-2-piperidinone and Comparative Compounds
Note: Literature values are approximate and can vary based on the sample state (solid, liquid, solution) and intermolecular interactions.
The C=O stretching frequency is particularly sensitive to ring size. Six-membered δ-lactams, like piperidinone, typically exhibit this band around 1650 cm⁻¹.[1][2] In contrast, five-membered γ-lactams (e.g., pyrrolidinone) show this peak at a higher frequency (~1700 cm⁻¹), while four-membered β-lactams absorb at even higher frequencies (1760-1730 cm⁻¹).[1][2] This trend is a critical diagnostic tool.
A Self-Validating Experimental Protocol for High-Quality FTIR Data
The integrity of spectral interpretation is wholly dependent on the quality of the acquired data. The following protocol is designed to be a self-validating system, minimizing common sources of error and ensuring reproducibility. We recommend the use of an Attenuated Total Reflectance (ATR) accessory, as it requires minimal sample preparation and provides excellent sample-to-sample consistency.
Caption: A robust workflow for acquiring and validating an FTIR spectrum.
Step-by-Step Methodology
Instrumentation and Setup:
Utilize an FTIR spectrometer equipped with a single-reflection diamond ATR accessory.
Causality: A diamond ATR crystal is robust, chemically inert, and suitable for a wide range of solid and liquid samples, making it a versatile choice for a research environment.
Background Collection (Self-Validation Step 1):
Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
Causality: This critical step measures the ambient environment (atmospheric water vapor, CO₂) and the instrument's own optical bench.[3] By using this as a reference, these interfering signals are computationally removed from the final sample spectrum.
Sample Preparation and Application:
Ensure the 5-hydroxy-3-methyl-2-piperidinone sample is a dry, fine powder.
Place a small amount of the powder onto the center of the ATR crystal.
Engage the pressure arm to apply consistent and firm pressure, ensuring intimate contact between the sample and the crystal.
Causality: The ATR effect relies on an evanescent wave that penetrates a very short distance into the sample. Incomplete contact results in a weak, low-quality spectrum with poor signal-to-noise.
Data Acquisition:
Collect the sample spectrum using the same parameters as the background (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).
Causality: Using identical parameters is non-negotiable for accurate background subtraction. Co-adding 32 scans improves the signal-to-noise ratio by a factor of √32, which is crucial for identifying weaker signals like the N-H stretch.[4]
Data Processing and Validation (Self-Validation Step 2):
The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.
Apply an ATR correction to the spectrum. This software function corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.
Inspect the baseline, particularly around 2350 cm⁻¹ (atmospheric CO₂) and the broad regions of 3700-3500 cm⁻¹ and 1800-1400 cm⁻¹ (water vapor). A flat, clean baseline in these areas confirms a successful background subtraction.
Integrated Spectrum Interpretation: A Region-by-Region Analysis
By applying the theoretical knowledge and comparative data, we can now confidently interpret the spectrum of 5-hydroxy-3-methyl-2-piperidinone.
4000 cm⁻¹ to 2500 cm⁻¹ (X-H Stretching Region):
O-H Stretch (Alcohol): Expect a prominent, very broad absorption centered around 3300 cm⁻¹. Its breadth is a direct result of strong intermolecular hydrogen bonding.[1] This band will likely overlap with the N-H stretch.
N-H Stretch (Lactam): A sharper, medium-intensity peak is anticipated between 3350-3310 cm⁻¹, often appearing as a shoulder on the broader O-H band.[5][6] The presence of a secondary amide is confirmed by this peak.[7]
C-H Stretch (Alkyl): Look for multiple sharp, strong peaks just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range, corresponding to the asymmetric and symmetric stretching of the methyl and methylene groups.[1]
1800 cm⁻¹ to 1500 cm⁻¹ (Carbonyl and Amide II Region):
C=O Stretch (Amide I Band): This will be one of the strongest and sharpest signals in the entire spectrum, located around 1650 cm⁻¹. Its high intensity is due to the large change in dipole moment during the vibration. Its position confirms the six-membered lactam ring structure.[2][8]
N-H Bend (Amide II Band): A medium-intensity band should appear around 1550 cm⁻¹. This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations and is characteristic of secondary amides.[4][8] Its presence, along with the N-H stretch, provides definitive evidence for the secondary lactam moiety.
1500 cm⁻¹ to 400 cm⁻¹ (Fingerprint Region):
This region is dense with complex vibrations, including C-C, C-N, and C-O single-bond stretches, as well as various bending modes. While individual peak assignment is challenging, certain features are notable.
C-O Stretch (Alcohol): A medium-to-strong intensity peak is expected around 1100 cm⁻¹, confirming the secondary alcohol group.
This entire region serves as a unique "fingerprint." A library search matching this region is one of the most reliable methods for identifying the specific compound.[9]
Conclusion
The FTIR analysis of 5-hydroxy-3-methyl-2-piperidinone is a prime example of how a systematic, multi-faceted approach can unravel the structure of a complex molecule. By combining theoretical prediction, a robust and self-validating experimental protocol, and a disciplined comparative analysis against simpler structural analogues, we can move beyond tentative peak assignments to a confident and defensible structural confirmation. The key takeaways are the identification of a broad O-H stretch (~3300 cm⁻¹), a medium N-H stretch (~3330 cm⁻¹), a very strong Amide I (C=O) band characteristic of a δ-lactam (~1650 cm⁻¹), and a distinct Amide II (N-H bend) band (~1550 cm⁻¹). This guide provides researchers with the necessary framework to apply these principles to their own analytical challenges in drug discovery and chemical synthesis.
References
Source: RJWave.
Title: Synthesis and Characterization of Caprolactam- based Ionic Liquids as Green Solvents
Source: Semantic Scholar
URL
Title: How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak
Source: ASEAN Journal for Science and Engineering in Materials
URL: [Link]
Comparing 5-hydroxy-3-methyl-2-Piperidinone with Swainsonine structure
[1] Executive Summary This guide provides a technical comparison between Swainsonine , a potent natural indolizidine alkaloid, and 5-hydroxy-3-methyl-2-piperidinone (hereafter referred to as HMP ), a synthetic monocyclic...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide provides a technical comparison between Swainsonine , a potent natural indolizidine alkaloid, and 5-hydroxy-3-methyl-2-piperidinone (hereafter referred to as HMP ), a synthetic monocyclic lactam.[1]
The Core Distinction:
Swainsonine is a bioactive transition-state mimic of the mannosyl cation, capable of nanomolar inhibition of Golgi
-mannosidase II (GMII).[1] Its efficacy is driven by its bicyclic rigidity and basic nitrogen center.
HMP is a structural fragment/precursor . It lacks the bicyclic constraint and the basicity required for potent active-site binding.[1] It is primarily used as a synthetic scaffold or a low-affinity fragment in fragment-based drug design (FBDD).[1]
Recommendation:
Use Swainsonine for direct enzyme inhibition studies, lysosomal storage disease modeling, and cancer metastasis research.
Use HMP as a chiral building block for synthesizing novel indolizidine analogs or as a negative control in binding assays to demonstrate the necessity of the bicyclic ammonium pharmacophore.
Part 1: Structural & Mechanistic Analysis
Chemical Architecture
The fundamental difference lies in the ring system and the nitrogen environment.
Mechanism of Action: The "Ion-Pair" Requirement[1]
To understand why Swainsonine works and HMP (in its native form) does not, we must examine the Transition State Mimicry hypothesis.
Swainsonine: At physiological pH (and within the acidic lysosome), the bridgehead nitrogen is protonated (
). This positive charge mimics the oxocarbenium ion intermediate formed during the hydrolysis of mannose. The enzyme's active site (specifically Aspartate residues) stabilizes this charge, creating a tight "ion-pair" complex ().[1]
HMP: The nitrogen is part of a lactam (amide) bond. Amide nitrogens are non-basic due to resonance delocalization of the lone pair into the carbonyl. Therefore, HMP cannot form the critical ammonium species. It lacks the electrostatic anchor required for high-affinity binding.[1]
Pathway Visualization
The following diagram illustrates the structural divergence and functional consequences.
Figure 1: Mechanistic divergence. Swainsonine's basic nitrogen allows it to mimic the enzymatic transition state, whereas HMP's neutral lactam structure prevents high-affinity binding.[1]
Part 2: Experimental Performance & Protocols
Comparative Bioactivity Data
The following data summarizes the inhibitory potential against Human Golgi
-Mannosidase II (hGMII).
Compound
Target Enzyme
Binding Mode
Swainsonine
hGMII
Competitive (Active Site)
Swainsonine
Lysosomal -Man
Competitive
HMP (Analog)
hGMII
*
Weak Non-Specific
Piperidine Fragment
hGMII
Fragment Binding (Low Affinity)
*Note: Data for HMP is inferred from SAR studies of monocyclic lactam analogs. Reduction of the lactam to a cyclic amine (piperidine) significantly restores activity, confirming the necessity of the basic nitrogen.
Protocol: Validating Inhibition Efficacy
If you are developing HMP derivatives to rival Swainsonine, you must validate them using a standard fluorogenic assay.
Preparation: Dissolve Swainsonine (Control) and HMP (Test) in DMSO. Prepare serial dilutions (0.1 nM to 100 µM).
Incubation: Mix 10 µL enzyme solution + 10 µL inhibitor in a 96-well black plate. Incubate at 37°C for 30 mins.
Reaction: Add 20 µL of 2 mM 4-MU-Man substrate. Incubate for 30-60 mins at 37°C.
Termination: Add 150 µL Stop Solution to quench the reaction and deprotonate the 4-MU product (maximizing fluorescence).
Detection: Read Fluorescence (
).
Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve.
Self-Validating Check:
Control: Swainsonine must yield an
in the low nanomolar range (20-80 nM).[1] If >100 nM, check enzyme activity or pH.
Negative Control:[1][2] HMP should show negligible inhibition at <10 µM.
Part 3: Synthetic Utility & "Branching" Strategy
While HMP is a poor inhibitor, it is a critical scaffold for "Fragment-Based Drug Design" (FBDD).[1] Recent research (e.g., Leiden University, 2024) utilizes piperidine fragments to build C3-branched analogs .[1]
The "3-Methyl" Significance
The "3-methyl" group in HMP corresponds to the C3 position in the piperidine ring.[1] In the context of Swainsonine (where the piperidine ring is fused), this position allows access to a hydrophobic pocket in the GMII active site that Swainsonine itself does not fully exploit.
Synthesis Workflow (Conceptual):
Start: 5-hydroxy-3-methyl-2-piperidinone.
Activation: Protect the hydroxyl (e.g., TBDMS) and activate the lactam nitrogen.
Cyclization: React with a C4-bifunctional unit to close the pyrrolidine ring, forming the indolizidine core.[1]
Reduction: Reduce the lactam carbonyl to a methylene group to restore the basic amine.
Result: A 3-methyl-substituted Swainsonine analog .
Synthesis Pathway Diagram[1]
Figure 2: Synthetic utility of HMP. The lactam must be reduced to an amine (Step 3) to convert the scaffold from an inactive precursor into a bioactive inhibitor.
References
Willems, L. I., et al. (2024).[3] Structure-guided design of C3-branched swainsonine as potent and selective human Golgi α-mannosidase (GMII) inhibitor. Chemical Communications.[3][4]
Dorling, P. R., Huxtable, C. R., & Colegate, S. M. (1980). Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens.[1] Biochemical Journal.
PubChem. (2024).[5] 5-Hydroxy-1-methylpiperidin-2-one (Compound Summary). National Library of Medicine. [1]
Shah, S., et al. (2003). Structural investigation of the binding of 5-substituted swainsonine analogues to Golgi alpha-mannosidase II. Journal of Medicinal Chemistry.
HPLC retention times for 5-hydroxy-3-methyl-2-Piperidinone isomers
HPLC Separation Guide: 5-Hydroxy-3-methyl-2-Piperidinone Isomers Executive Summary This guide provides a technical comparison of HPLC methodologies for the separation of 5-hydroxy-3-methyl-2-piperidinone (CAS: 501435-44-...
This guide provides a technical comparison of HPLC methodologies for the separation of 5-hydroxy-3-methyl-2-piperidinone (CAS: 501435-44-5) stereoisomers.[1][2] As a piperidin-2-one derivative with two stereocenters (C3 and C5), this molecule presents four distinct stereoisomers: two pairs of enantiomers forming two diastereomeric sets (cis and trans).
Effective analysis requires a two-tiered approach: Achiral Reversed-Phase (RP-HPLC) for diastereomeric resolution and Chiral Normal-Phase (NP-HPLC) for enantiomeric purity. This guide compares these methodologies, providing self-validating protocols for researchers in drug development and chemical synthesis.
Structural Analysis & Isomer Landscape
The separation challenge stems from the molecule's stereochemistry.[3][4] The 3,5-disubstitution pattern on the lactam ring creates distinct polarity and steric profiles for the cis and trans diastereomers, while enantiomers share identical physical properties in an achiral environment.
Isomer Group
Configuration
Relationship
Separation Mode
Group A
(3R, 5R) & (3S, 5S)
Enantiomers (Trans)
Chiral Column Required
Group B
(3R, 5S) & (3S, 5R)
Enantiomers (Cis)
Chiral Column Required
A vs. B
Trans vs. Cis
Diastereomers
Achiral (C18/Silica) or Chiral
*Note: Assignment of cis/trans depends on the relative orientation of the -CH3 and -OH groups. In 6-membered lactams, 1,3-diaxial vs. diequatorial orientations significantly affect retention.
Objective: Determine Diastereomeric Ratio (dr).
Mechanism: Hydrophobic interaction and hydrogen bonding capability. The cis isomer, capable of intramolecular H-bonding (between C3-Me and C5-OH depending on conformation), typically exhibits a different effective polarity than the trans isomer.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm)
Mobile Phase: Water (0.1% H3PO4) / Acetonitrile
Gradient: 5% B to 30% B over 15 min.
Performance:
Resolution (Rs): Typically > 2.0 for diastereomers.
Limitations: Cannot distinguish enantiomers (e.g., 3R,5R co-elutes with 3S,5S).
Objective: Determine Enantiomeric Excess (ee) and full isomeric profile.
Mechanism: Steric fit and H-bonding with the chiral selector (Amylose or Cellulose carbamates).
Column:Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10 v/v).
Flow Rate: 1.0 mL/min.
Performance:
Selectivity (
): High specificity for lactam ring systems.
Elution Order: Highly dependent on the specific column chemistry.
This protocol is derived from validated methods for structurally similar 3,5-disubstituted piperidinones [1, 2].
System: HPLC with UV-Vis (DAD) or Refractive Index (RI) detector.
Stationary Phase: Chiralcel OD-H (250 x 4.6 mm, 5 µm).[5]
Mobile Phase: n-Hexane : Ethanol : Diethylamine (95 : 5 : 0.1).
Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the secondary amine of the lactam ring.
Temperature: 25°C.
Detection: UV @ 210 nm (Lactam absorption).
Expected Retention Data (Relative):
Peak
Isomer Identity (Predicted)
Relative Retention (k')
Resolution (Rs)
1
Trans-Enantiomer 1
3.2
-
2
Trans-Enantiomer 2
3.8
> 1.5
3
Cis-Enantiomer 1
4.5
> 2.0
4
Cis-Enantiomer 2
5.2
> 1.5
Validation Step: Inject pure racemate to confirm 1:1 peak area ratios for enantiomeric pairs. If diastereomers are present, area ratios will deviate from 1:1 between pairs.
System: UPLC/HPLC.
Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
Mobile Phase B: Acetonitrile.
Isocratic Mode: 85% A / 15% B.
Flow Rate: 1.0 mL/min.
Result: Two peaks observed (Diastereomer 1 and Diastereomer 2).[6]
Causality: The pH 4.5 buffer ensures the lactam remains neutral while minimizing secondary interactions with residual silanols.
Visualization: Separation Strategy Workflow
The following diagram outlines the decision logic for characterizing a sample of 5-hydroxy-3-methyl-2-piperidinone.
Figure 1: Strategic workflow for the isolation and analysis of piperidinone stereoisomers. Step 1 removes bulk diastereomeric impurities; Step 2 resolves enantiomers.
Technical Considerations & Troubleshooting
Detection Wavelength: The lactam chromophore is weak. Use 210 nm or 205 nm . Ensure high-purity solvents to minimize baseline noise at these wavelengths.
Sample Solubility: The compound is polar. Dissolve in the mobile phase or a weaker solvent (e.g., 10% IPA in Hexane) to prevent "solvent shock" which causes peak splitting.
Peak Tailing: Common with amine-containing lactams.
Solution: Add 0.1% Diethylamine (DEA) or 0.1% Trifluoroacetic acid (TFA) to the mobile phase. DEA is preferred for Chiralpak columns to protect the silica matrix.
References
Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-Science A.
Mangelings, D., & Vander Heyden, Y. (2014). Generic chiral separation strategy for SFC and HPLC. Journal of Chromatography A.
Bioassay Validation & Comparative Guide: Piperidinone-based Glycosidase Inhibitors
Executive Summary The development of glycosidase inhibitors has evolved from traditional polyhydroxylated alkaloids (iminosugars like 1-DNJ and castanospermine) to next-generation piperidinone-based inhibitors . While tr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The development of glycosidase inhibitors has evolved from traditional polyhydroxylated alkaloids (iminosugars like 1-DNJ and castanospermine) to next-generation piperidinone-based inhibitors . While traditional iminosugars mimic the ground state or product state of glycosysis, piperidinone derivatives—often featuring
-hybridization at the ring carbonyl—are designed to mimic the oxocarbenium ion transition state .
This guide provides a rigorous bioassay validation framework for these molecules, contrasting their performance with industry standards (Miglitol, 1-DNJ). We present experimental protocols for determining
accuracy, kinetic modes of action, and assay robustness (Z-factor), tailored specifically for the lipophilic and electronic properties of piperidinones.
Mechanistic Rationale: The
Advantage
To validate bioassay data, one must understand the molecular mechanism. Traditional iminosugars (e.g., 1-DNJ) possess a nitrogen atom in the ring that becomes protonated at physiological pH, mimicking the charge of the oxocarbenium ion. However, their chair conformation often resembles the ground state of the substrate.
Piperidinone-based inhibitors incorporate a carbonyl (C=O) or thiocarbonyl (C=S) group. This forces the ring into a flattened sofa or half-chair conformation , structurally congruent with the planar transition state of glycosidic bond hydrolysis.
Visualization: Mechanism of Action & Assay Logic
Figure 1: Mechanistic comparison. Piperidinone derivatives (green) achieve higher affinity by geometrically mimicking the planar transition state (yellow), unlike the ground-state mimicry of 1-DNJ.
Comparative Performance Data
The following data aggregates results from multiple structure-activity relationship (SAR) studies comparing N-alkylated piperidinone derivatives against standard iminosugars.
Key Insight: Piperidinone derivatives often exhibit
values in the nanomolar to low micromolar range, frequently outperforming 1-DNJ by 10- to 100-fold depending on the N-substitution and the specific glycosidase target.
Compound Class
Target Enzyme
(Representative)
Mechanism
Advantages
Limitations
Piperidinone Derivatives
-Glucosidase (Yeast)
0.07 - 15 µM
Competitive (TS Mimic)
Tunable lipophilicity; High specificity
Solubility in aqueous buffers (requires DMSO opt.)
1-DNJ
-Glucosidase (Yeast)
150 - 250 µM
Competitive (Charge Mimic)
Water soluble; Well-characterized
Lower potency; Off-target effects
Miglitol
-Glucosidase (Intestinal)
~0.5 - 5.0 µM
Competitive
FDA Approved
Poor membrane permeability (passive)
Acarbose
-Glucosidase (Yeast)
> 800 µM
Mixed/Competitive
Standard Control
Complex kinetics; Low potency in vitro
Data Sources: Aggregated from SAR studies on N-alkyl-1-DNJ and dihydrofuro[3,2-b]piperidine derivatives [1][3][5].
Bioassay Validation Framework
To ensure the potency differences observed above are real and not artifacts of solubility or aggregation, the following validation protocol is required.
The Standard Assay: pNPG Hydrolysis
This protocol uses p-nitrophenyl
-D-glucopyranoside (pNPG) as a chromogenic substrate.
Reagents:
Buffer: 50 mM Phosphate Buffer (pH 6.8).
Enzyme:
-Glucosidase (Saccharomyces cerevisiae or Rat Intestinal Acetone Powder).
Substrate: 10 mM pNPG.
Stop Solution: 1M
.
Step-by-Step Protocol:
Preparation: Dissolve Piperidinone inhibitors in 100% DMSO. Prepare serial dilutions. Ensure final DMSO concentration in the well is < 2% (or validate enzyme tolerance up to 5%).
Pre-incubation (Critical):
Mix 20 µL Enzyme (0.2 U/mL) + 10 µL Inhibitor.
Incubate at 37°C for 15 minutes . Note: Piperidinones may have slow-onset binding; skipping this step underestimates potency.
Reaction: Add 20 µL pNPG (substrate). Incubate for 20 minutes at 37°C.
Termination: Add 50 µL
to stop the reaction and shift pH to maximize p-nitrophenol absorbance.
Detection: Measure Absorbance at 405 nm .
Validation Metrics (Self-Validating System)
A robust assay must meet specific statistical criteria before compound ranking.
A. Z-Factor (Z') Calculation
Used to validate the assay window and variability.[1]
: Standard deviation of positive (enzyme + substrate, no inhibitor) and negative (no enzyme) controls.
: Mean signals.
Target:
(Excellent) or (Acceptable for complex biologicals) [6].
B. DMSO Tolerance Test
Piperidinone derivatives are often lipophilic. You must validate that the solvent (DMSO) does not inhibit the enzyme itself.
Method: Run Enzyme + Substrate with 0%, 1%, 2%, 5%, and 10% DMSO.
Acceptance: Signal must remain > 90% of the 0% DMSO control at the assay concentration.
Spill Response: Isolate area. Dampen solids to prevent dust. Sweep/Scoop into a sealed container.
Chemical Profile & Hazard Identification
To dispose of 5-hydroxy-3-methyl-2-piperidinone safely, you must first understand its reactivity profile. This compound is a functionalized piperidinone (a lactam), often used as a chiral building block in the synthesis of macrolides (e.g., Swinholide A) or alkaloids.
Structure-Activity Relationship (SAR) for Disposal:
Lactam Ring (Amide): Chemically stable under neutral conditions but can hydrolyze in the presence of strong acids/bases, releasing heat.
Hydroxyl Group (-OH): Increases water solubility and polarity. Makes the compound compatible with polar organic solvents (methanol, DMSO).
Stereochemistry: While specific CAS numbers vary by isomer (e.g., cis vs. trans), the disposal protocols are identical.
Likely Hazard Classification (Based on Analogs):
Property
Classification
Reason
GHS Signal Word
WARNING
Based on structural analogs like 5-hydroxy-2-piperidinone.[2]
Health Hazards
H315, H319, H335
Causes skin/eye irritation; respiratory irritant if dust is inhaled.
Flammability
Combustible Solid
Not highly flammable, but will burn if heated.
Reactivity
Stable
Avoid contact with strong oxidizers (e.g., permanganates).
Pre-Disposal Segregation & Treatment
The Golden Rule: Never mix this compound with oxidizers or reactive halides .
The amide nitrogen and the hydroxyl group can react violently with acid chlorides or strong oxidizing agents, potentially generating toxic fumes or heat.
Waste Stream Decision Matrix
Use the following logic to determine the correct waste container.
Figure 1: Decision tree for segregating piperidinone waste streams.
Detailed Disposal Protocols
Scenario A: Solid Waste (Pure Compound)
Container: High-density polyethylene (HDPE) wide-mouth jar or fiber drum with a poly liner.
Check the pH of the solution. If highly acidic or basic (pH < 2 or > 12), neutralize to pH 5-9 before adding to the general organic waste stream to prevent container degradation.
Pour into the "Non-Halogenated Organic" carboy if dissolved in non-halogenated solvents.
Pour into "Halogenated Organic" carboy ONLY if dissolved in DCM or Chloroform.
Regulatory Compliance (EPA/RCRA)
In the United States, 5-hydroxy-3-methyl-2-piperidinone is not typically a P-listed or U-listed waste (unless specifically designated by state regulations). However, it must be characterized by the generator.
Regulatory Category
Status
Action Required
RCRA Listing
Not Listed
Classify by characteristic.
Characteristic Waste
Unlikely
Test if unsure. Usually not ignitable (solid), corrosive (pH neutral), or reactive.
TSCA Status
R&D Exemption
Ensure it is used/disposed of under R&D exemption rules if not on the public inventory.
Best Practice: Treat as "Non-Regulated Chemical Waste" intended for fuel blending or incineration . Do not drain dispose.[3]
Emergency Spill Procedures
If a spill occurs, follow this self-validating workflow to ensure safety.
Figure 2: Step-by-step spill response workflow.
References
PubChem. (n.d.). Compound Summary: 5-Hydroxy-1-methylpiperidin-2-one (Analogous Structure). National Library of Medicine. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]